Mat2A-IN-11
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-ethyl-N-(2-ethylindazol-6-yl)pyrazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-3-26-12-14-7-8-15(9-19(14)25-26)23-21(28)16-10-18(13-5-6-13)24-20-17(16)11-22-27(20)4-2/h7-13H,3-6H2,1-2H3,(H,23,28) |
InChI Key |
CIQTXNBDRUBEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC4=C3C=NN4CC)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Mat2A-IN-11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1] Mat2A-IN-11 and other molecules in its class are at the forefront of exploiting this vulnerability. This technical guide provides a comprehensive overview of the core mechanism of action of MAT2A inhibitors, with a focus on the preclinical and clinical data that underpin their therapeutic rationale.
The Synthetic Lethal Interaction of MAT2A Inhibition in MTAP-Deleted Cancers
The central mechanism of action of this compound revolves around the concept of synthetic lethality in the context of MTAP-deleted tumors. In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. However, in cancer cells with MTAP deletion, the substrate for this enzyme, 5'-methylthioadenosine (MTA), accumulates to high levels.[2] This accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[2]
This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely dependent on the activity of MAT2A. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the cell, including those catalyzed by PRMT5.[2] By inhibiting MAT2A, compounds like this compound drastically reduce the intracellular concentration of SAM. This reduction in SAM further cripples the already compromised activity of PRMT5, leading to a cascade of events that selectively kill cancer cells with MTAP deletion while sparing normal tissues.[1][2]
Downstream Effects of MAT2A Inhibition
The inhibition of MAT2A and the subsequent reduction in SAM levels trigger a series of downstream events that contribute to the anti-tumor activity of this compound.
Inhibition of PRMT5 Activity and Altered mRNA Splicing
The most immediate and critical consequence of reduced SAM levels is the further inhibition of PRMT5. The activity of PRMT5 is highly dependent on the concentration of its substrate, SAM. Therefore, in MTAP-deleted cells with already partially inhibited PRMT5, the drop in SAM levels induced by MAT2A inhibitors leads to a significant decrease in PRMT5's methyltransferase activity. A key substrate of PRMT5 is spliceosomal proteins. Reduced PRMT5 activity leads to aberrant mRNA splicing, including intron retention and exon skipping.[3] This disruption of normal splicing patterns can result in the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately leading to cell cycle arrest and apoptosis.[3]
Induction of DNA Damage
Recent studies have shown that MAT2A inhibition can also lead to the accumulation of DNA damage.[3] The precise mechanism is still under investigation but is thought to be linked to the altered splicing of genes involved in DNA repair pathways. The dysregulation of these pathways compromises the cell's ability to repair DNA lesions, leading to an accumulation of damage and the activation of apoptotic pathways.[3]
Quantitative Data on Mat2A Inhibitors
The following tables summarize key quantitative data for various MAT2A inhibitors, including their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of Mat2A Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (MTAP status) | Reference |
| AG-270 | MAT2A | ~10 | HCT116 (MTAP-/-) | [4][5] |
| IDE397 | MAT2A | <10 | HCT116 (MTAP-/-) | [4][5] |
| SCR-7952 | MAT2A | 18.7 (enzymatic) | HCT116 (MTAP-/-) | [6] |
| Compound 30 | MAT2A | N/A | HCT116 (MTAP-/-) | [7] |
| PF-9366 | MAT2A | 420 (enzymatic) | N/A | [8] |
Table 2: Preclinical Pharmacokinetics of Select Mat2A Inhibitors
| Compound | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| AG-270 | Mouse | 200 mg/kg q.d. | N/A | N/A | N/A | 16-38 | [9] |
| Compound 30 | Rat | 10 mg/kg p.o. | 3.3 | 2823 | 16244 | 3.0 | [7] |
| Compound 30 | Dog | 3 mg/kg p.o. | 1.3 | 1677 | 9312 | 2.6 | [7] |
Table 3: Clinical Efficacy of Mat2A Inhibitors in MTAP-Deleted Tumors
| Compound | Trial ID | Tumor Types | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| IDE397 | NCT04794669 | Urothelial, NSCLC | 33% | 93% | [10] |
| AG-270 | NCT03435250 | Advanced Solid Tumors | 2 partial responses | 17.5% (stable disease ≥16 weeks) | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MAT2A inhibitors.
Measurement of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS
Objective: To quantify the intracellular concentration of SAM following treatment with a MAT2A inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the MAT2A inhibitor at various concentrations and time points.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 80:20 methanol:water (pre-chilled to -80°C) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.[13]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Perform mass spectrometry in positive ion mode and monitor the specific mass transition for SAM (e.g., m/z 399 → 250).[14]
-
Quantify SAM levels by comparing the peak area to a standard curve of known SAM concentrations.
-
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
Objective: To assess the inhibition of PRMT5 activity by measuring the levels of SDMA, a product of PRMT5-mediated methylation.
Protocol:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
RNA Sequencing Analysis of Alternative Splicing
Objective: To identify and quantify changes in mRNA splicing patterns upon MAT2A inhibition.
Protocol:
-
RNA Extraction and Library Preparation:
-
Extract total RNA from treated and untreated cells using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries using a strand-specific protocol.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Use bioinformatics tools (e.g., rMATS, LeafCutter) to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns).[19]
-
Perform statistical analysis to identify significant splicing changes.
-
Conduct pathway analysis on the genes with altered splicing to understand the functional consequences.
-
Comet Assay for DNA Damage Detection
Objective: To visualize and quantify DNA damage in single cells after treatment with a MAT2A inhibitor.
Protocol:
-
Cell Preparation:
-
Harvest treated and untreated cells and resuspend them in ice-cold PBS.
-
-
Embedding in Agarose:
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Analysis:
-
Use specialized software to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.[10]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a MAT2A inhibitor to the MAT2A protein in a cellular context.
Protocol:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the MAT2A inhibitor or vehicle control.
-
-
Heat Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification:
-
Quantify the amount of soluble MAT2A protein in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by MAT2A inhibition and a typical experimental workflow for its characterization.
Caption: Signaling pathway of MAT2A inhibition in MTAP-deleted vs. wild-type cells.
Caption: Experimental workflow for the characterization of a Mat2A inhibitor.
Conclusion
This compound and other inhibitors of this enzyme represent a promising new class of targeted therapies for a significant subset of cancers with MTAP deletions. Their mechanism of action is a prime example of synthetic lethality, exploiting a key metabolic vulnerability created by the loss of MTAP. The downstream consequences of MAT2A inhibition, including the profound suppression of PRMT5 activity, disruption of mRNA splicing, and induction of DNA damage, provide a strong rationale for their continued development. The data from preclinical and ongoing clinical studies are encouraging and highlight the potential of this therapeutic strategy to address a significant unmet need in oncology. Further research will continue to refine our understanding of the intricate molecular details of Mat2A inhibition and will be crucial for optimizing the clinical application of these novel agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.ideayabio.com [ir.ideayabio.com]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtweet.com [researchtweet.com]
- 11. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 12. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mendelnet.cz [mendelnet.cz]
- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Selecting differential splicing methods: Practical considerations for short-read RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Evaluating In Vitro DNA Damage Using Comet Assay [app.jove.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. tandfonline.com [tandfonline.com]
The Role of MAT2A Inhibition in the Methionine Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the role of potent, selective, allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A). While the specific compound Mat2A-IN-11 is referenced, this guide synthesizes data from a class of well-characterized MAT2A inhibitors (e.g., AG-270, PF-9366, FIDAS-5) to provide a comprehensive overview of the mechanism and effects of MAT2A inhibition. This compound is a selective allosteric inhibitor of MAT2A with a reported IC50 of 6.8 nM[1].
Introduction: The Methionine Cycle and MAT2A
The methionine cycle is a fundamental metabolic pathway essential for cellular function.[2][3] Its primary role is to produce S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[2][4] These reactions are critical for the regulation of gene expression, DNA and RNA synthesis, and protein function.[2][5]
The rate-limiting enzyme in this cycle is Methionine Adenosyltransferase 2A (MAT2A), which catalyzes the conversion of methionine and ATP into SAM.[6] While ubiquitously expressed, MAT2A is frequently overexpressed in various cancers to meet the high metabolic demand of rapidly proliferating cells.[4][7] This dependency makes MAT2A a compelling therapeutic target. A significant breakthrough in this area was the discovery that cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene—an event occurring in approximately 15% of all human cancers—exhibit synthetic lethality when MAT2A is inhibited.[4][5] This has spurred the development of potent and selective MAT2A inhibitors, such as this compound, as a precision oncology strategy.[8]
Mechanism of Action: Disrupting the Hub of Cellular Methylation
MAT2A inhibitors are typically allosteric modulators that bind to a site distinct from the active site. This binding alters the enzyme's conformation, leading to a decrease in its catalytic turnover and, consequently, a sharp reduction in the intracellular production of SAM.[4]
By blocking the synthesis of SAM, MAT2A inhibitors effectively shut down the central hub of cellular methylation.[5] This disruption initiates a cascade of downstream effects that selectively impair the viability of cancer cells.
Downstream Consequences of SAM Depletion
The primary consequence of MAT2A inhibition is the depletion of SAM, which serves as a substrate for a class of enzymes called methyltransferases. One of the most SAM-dependent methyltransferases is Protein Arginine Methyltransferase 5 (PRMT5).[5]
-
Reduced PRMT5 Activity: In MTAP-deleted cancers, an accumulation of the metabolite methylthioadenosine (MTA) already partially inhibits PRMT5. The subsequent reduction in SAM levels caused by MAT2A inhibitors leads to a significant and selective suppression of PRMT5's remaining activity.[5]
-
Impaired mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Reduced PRMT5 activity leads to perturbations in mRNA splicing, causing an accumulation of incorrectly processed transcripts.[4]
-
DNA Damage and Cell Cycle Arrest: The disruption of essential cellular processes, including mRNA splicing, induces DNA damage and defects in mitosis, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][5]
Quantitative Data on MAT2A Inhibitors
The development of MAT2A inhibitors has yielded several potent compounds. The following tables summarize key quantitative data for this compound and other representative inhibitors from published literature.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Compound | MAT2A Enzyme IC50 (nM) | Cellular SAM Levels IC50 (nM) | Anti-Proliferation IC50 (nM) (HCT116 MTAP-/-) | Reference |
| This compound | 6.8 | N/A | N/A | [1] |
| SCR-7952 | 18.7 | 1.9 | 34.4 | [5] |
| AG-270 | 68.3 | 5.8 | 300.4 | [5] |
| PF-9366 | 420 | 1200 | N/A | [5] |
| IDE397 | ~10 | 7 | 15 | [5] |
| Compound 17 | 430 | N/A | 1400 | [8] |
| (N/A: Data not publicly available) |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Cancer Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| FIDAS-5 | 5TGM1 (Multiple Myeloma) | N/A | Significant reduction in tumor burden | [9] |
| AG-270 | KP4 (MTAP-null) | N/A | 67.8% |
Key Experimental Protocols
The evaluation of MAT2A inhibitors involves a series of standardized biochemical and cellular assays, followed by in vivo validation.
MAT2A Enzymatic Assay
This biochemical assay is designed to measure the direct activity of an inhibitor on the purified MAT2A enzyme.
-
Principle: The assay quantifies the activity of MAT2A by measuring the amount of inorganic phosphate (Pi) released during the conversion of ATP and methionine to SAM and triphosphate (which is subsequently hydrolyzed).
-
Methodology: Purified recombinant MAT2A enzyme is incubated with its substrates, L-Methionine and ATP, in a suitable assay buffer. The inhibitor of interest (e.g., this compound) is added at varying concentrations. After incubation, a colorimetric detection reagent is added that specifically reacts with free phosphate, producing a color change that can be measured by a spectrophotometer. The IC50 value is calculated from the dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Measures the number of viable cells after a period of treatment with the inhibitor.
-
Methodology: Cancer cells (e.g., HCT116 MTAP-/-) are seeded in multi-well plates and treated with increasing concentrations of the MAT2A inhibitor or a vehicle control (DMSO) for several days (typically 6-14 days). Cell viability or count is determined using methods such as:
-
Flow Cytometry: Cells are counted using calibrated beads.
-
Luminescence-based Assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolic activity and cell viability. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then calculated.
-
Quantification of Intracellular SAM
This assay directly measures the pharmacodynamic effect of the inhibitor on its target pathway within the cell.
-
Principle: To confirm that the inhibitor is engaging its target and producing the intended biological effect, the levels of SAM within treated cells are quantified.
-
Methodology: Cells are treated with the inhibitor for a defined period. Subsequently, cellular metabolites are extracted, and the concentration of SAM is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This highly sensitive technique allows for the precise quantification of SAM levels relative to control-treated cells.
Conclusion
Inhibition of the MAT2A enzyme represents a promising and targeted therapeutic strategy, particularly for the significant subset of cancers harboring MTAP deletions. Potent, selective allosteric inhibitors, exemplified by this compound, function by disrupting the methionine cycle at its rate-limiting step. This action leads to a profound depletion of the universal methyl donor, SAM, triggering a cascade of downstream events including the suppression of PRMT5 activity, disruption of mRNA splicing, and induction of DNA damage. The result is a potent and selective anti-proliferative effect in vulnerable cancer cells. The continued investigation and development of this class of inhibitors hold significant potential for advancing precision medicine in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma | Haematologica [haematologica.org]
Mat2A-IN-11: A Technical Guide to a Novel Methionine Adenosyltransferase 2A Inhibitor for Cancer Research
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive technical overview of a representative MAT2A inhibitor, AG-270, which serves as a paradigm for the class of molecules that includes Mat2A-IN-11. The information presented herein is intended to empower researchers in their exploration of MAT2A inhibition as a promising anti-cancer strategy.
Core Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In normal cells, the methionine salvage pathway, which relies on the MTAP enzyme, can recycle methionine from byproducts of polyamine synthesis. However, approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene.[2][3]
This genetic alteration creates a specific vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition makes MTAP-deleted cancer cells exquisitely dependent on a continuous and robust supply of SAM, produced by MAT2A, to maintain sufficient PRMT5 activity for survival.
Inhibition of MAT2A in these MTAP-deleted cells drastically reduces the intracellular concentration of SAM. This sharp decrease in SAM levels further cripples the already partially inhibited PRMT5, leading to a synthetic lethal effect. The downstream consequences of reduced PRMT5 activity include impaired mRNA splicing, induction of DNA damage, and ultimately, selective cancer cell death, while largely sparing normal, MTAP-proficient cells.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative MAT2A inhibitor, AG-270, and other relevant compounds, providing a comparative landscape for researchers.
| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Anti-proliferative IC50 (nM) in MTAP-/- Cells | Anti-proliferative IC50 (nM) in MTAP+/+ Cells | Reference |
| AG-270 | MAT2A | 68.3 | 5.8 | 300.4 | 1223.3 | [4] |
| PF-9366 | MAT2A | 420 | 1200 | - | - | [4] |
| SCR-7952 | MAT2A | 18.7 | 1.9 | 34.4 | 487.7 | [4] |
| IDE397 | MAT2A | ~10 | 7 | 15 | >20000 | [4] |
Table 1: Comparative in vitro potency of various MAT2A inhibitors. IC50 values represent the concentration required for 50% inhibition.
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to characterize MAT2A inhibitors.
MAT2A Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the MAT2A enzyme.
Methodology:
-
Recombinant human MAT2A protein is purified.
-
The enzymatic reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP.
-
The substrates, L-methionine and ATP, are added at concentrations near their respective Km values.
-
The test compound (e.g., AG-270) is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 22°C).
-
Enzyme activity can be monitored using several methods, such as:
-
LC-MS/MS: Directly measuring the formation of the product, S-adenosylmethionine (SAM).
-
Coupled-enzyme assay: Measuring the production of inorganic phosphate, a byproduct of the reaction, using a commercially available kit (e.g., malachite green-based assay).
-
-
Initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50 value.[6]
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of a MAT2A inhibitor on cancer cell lines with different MTAP statuses.
Methodology:
-
Select a panel of cancer cell lines, including both MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP-wildtype (e.g., HCT116 WT) cells.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MAT2A inhibitor for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
-
The results are normalized to vehicle-treated control cells, and dose-response curves are generated to determine the IC50 values for each cell line.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a preclinical animal model.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with a human cancer cell line with a known MTAP deletion status.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and vehicle control groups.
-
The MAT2A inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., measurement of SAM levels, western blotting for downstream pathway markers).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound and its therapeutic context.
Caption: The MAT2A signaling pathway and the mechanism of its inhibition.
Caption: A typical preclinical to clinical workflow for a MAT2A inhibitor.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Insulin-like growth factor 1 activates methionine adenosyltransferase 2A transcription by multiple pathways in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Lethal Interplay of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited therapeutically.[1][2] This has led to the development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A), an enzyme critical for the production of S-adenosylmethionine (SAM). In MTAP-deleted cancer cells, the inhibition of MAT2A induces a synthetic lethal effect, leading to selective tumor cell death while sparing normal tissues. This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of MAT2A inhibition in MTAP-deleted malignancies, with a focus on the well-characterized inhibitors AG-270 and IDE397. While the specific compound "Mat2A-IN-11" was initially queried, the vast body of research centers on these latter two agents, which will be the primary focus of this document. A MAT2A allosteric inhibitor, referred to as "MAT2A Allosteric inhibitor 1 (compound 5)," has been identified with an IC50 of 6.8 nM.[3]
Introduction
The concept of synthetic lethality, where the perturbation of two genes or pathways is lethal to a cell while the perturbation of either one alone is not, has become a cornerstone of precision oncology. The co-deletion of MTAP with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21 is a frequent event in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. Its absence in cancer cells leads to the accumulation of MTA.[4]
This accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in various cellular processes, including RNA splicing.[1][4] This partial inhibition of PRMT5 makes MTAP-deleted cancer cells exquisitely dependent on the primary pathway for SAM synthesis, which is catalyzed by MAT2A.[4] Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death.[4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of MAT2A inhibitors in preclinical models of MTAP-deleted cancers.
Table 1: In Vitro Efficacy of MAT2A Inhibitors in MTAP-Deleted and Wild-Type Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-deleted | 260 | [6] |
| AG-270 | HCT116 | Wild-Type | >300,000 | [7] |
| IDE397 | HCT116 | MTAP-deleted | Sensitive | [8] |
| IDE397 | HCT116 | Wild-Type | Less Sensitive | [8] |
| MAT2A Allosteric inhibitor 1 | - | - | 6.8 | [3] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft and Patient-Derived Xenograft (PDX) Models of MTAP-Deleted Cancers
| Inhibitor | Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| AG-270 | HCT-116 MTAP-deleted xenograft | Colon | 200 mg/kg, orally, once daily | Significant efficacy | [6] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | Colon | 20 mg/kg, orally, once daily for 21 days | 60% TGI | |
| AG-270 | HCT-116 MTAP-deleted xenograft | Colon | 50 mg/kg, orally, once daily for 21 days | 43% TGI | |
| IDE397 | HCT116 MTAP-deleted CDX | Colon | Dose-dependent | TGI and tumor regression | [8] |
| IDE397 | NSCLC CDX | Non-Small Cell Lung | Dose-dependent | TGI and tumor regression | [8] |
| IDE397 | MTAP-deleted PDX models | NSCLC, Pancreatic, Bladder, Head & Neck, Esophageal, Gastric | Orally, once daily | TGI and tumor regressions | [8] |
| IDE397 (in combination with PRMT5 inhibitor) | H838 and BXPC3 (MTAPdel) | Lung Adenocarcinoma, Pancreatic | - | Durable tumor regressions, including complete responses | [9] |
| IDE397 | Phase 1 Expansion (Human) | NSCLC, Urothelial | 30 mg, once daily | 33% ORR, 93% DCR | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating MAT2A inhibitors.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pancreatic Cancer - IDE397 - MTAP deletion - LARVOL VERI [veri.larvol.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. onclive.com [onclive.com]
The Effect of Mat2A-IN-11 on Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions, essential for cellular homeostasis, include the methylation of DNA, RNA, histones, and other proteins, which collectively regulate gene expression, signal transduction, and other fundamental cellular processes. In various cancers, MAT2A is frequently overexpressed, leading to an increased demand for SAM to support rapid cell growth and proliferation. This dependency presents a therapeutic window for targeting cancer cells by inhibiting MAT2A.
Mat2A-IN-11, also known as MAT2A Allosteric inhibitor 1 (compound 5), is a potent and selective allosteric inhibitor of MAT2A.[1][2] This technical guide provides an in-depth overview of the effects of this compound on cellular methylation, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor of the MAT2A enzyme.[1][3] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that prevents the release of the product, SAM.[4] This leads to a reduction in the intracellular pool of SAM, thereby limiting the availability of methyl groups for all SAM-dependent methyltransferases. The decreased methylation capacity disrupts a wide range of cellular functions that are crucial for the survival and proliferation of cancer cells.[5][6]
Quantitative Data on Mat2A Inhibitors
While specific quantitative data on the effect of this compound on cellular methylation levels is not yet publicly available, the following tables summarize the biochemical potency of this compound and the cellular effects of other potent and selective MAT2A inhibitors, which are expected to be comparable.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 6.8 | Biochemical | [1][2] |
| AG-270 | 260 | Cell Growth Inhibition (MTAP-/- cells) | [6] |
| PF-9366 | 420 | Biochemical | |
| SCR-7952 | 18.7 | Biochemical |
| Inhibitor | Effect on SAM Levels | Cell Line | Reference |
| AG-270 | Substantial reduction | HCT116 MTAP-null | [4] |
| PF-9366 | IC50 of 225 nM for SAM synthesis inhibition | Huh-7 | |
| FIDAS-5 | Reduction in intracellular SAM | MM cell lines |
| Inhibitor | Effect on Histone Methylation | Cell Line | Reference |
| PF-9366 | Reduction in global histone methylation | MLL-rearranged leukemia cells | |
| Methionine deficiency/ MAT2A inhibition | Reduction in H3K9me2 and H3K36me3 | Lung cancer cells | [7] |
Experimental Protocols
Quantification of Intracellular SAM and SAH by LC-MS/MS
This protocol is essential for determining the direct impact of this compound on its immediate product and the methylation index (SAM/SAH ratio).
a. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable buffer (e.g., methanol/water).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
b. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid.
-
Detect SAM and SAH using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Analysis of Histone Methylation by Western Blot
This method allows for the assessment of global changes in specific histone methylation marks following treatment with this compound.
a. Histone Extraction:
-
Isolate nuclei from treated and untreated cells.
-
Extract histones using an acid extraction method (e.g., with sulfuric acid).
-
Precipitate the histones with trichloroacetic acid.
b. Western Blotting:
-
Separate histone extracts by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).
-
Incubate with primary antibodies specific for different histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me3) and a loading control (e.g., total Histone H3).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
DNA Methylation Analysis by Bisulfite Sequencing
This "gold-standard" technique provides single-nucleotide resolution of DNA methylation patterns.
a. Bisulfite Conversion:
-
Isolate genomic DNA from cells.
-
Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
b. PCR and Sequencing:
-
Amplify the genomic region of interest using PCR with primers specific to the bisulfite-converted DNA.
-
Clone the PCR products into a vector and sequence individual clones (Sanger sequencing) or perform next-generation sequencing.
c. Data Analysis:
-
Align the sequences to the reference genome.
-
Quantify the methylation level at each CpG site by comparing the number of cytosines to the total number of cytosines and thymines (uracils are read as thymines after PCR).
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAT2A Inhibition
Experimental Workflow for Assessing Cellular Methylation
MAT2A-PRMT5 Signaling Axis in MTAP-Deleted Cancers
A significant downstream effector of MAT2A inhibition, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion, is the Protein Arginine Methyltransferase 5 (PRMT5). MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a partial inhibitor of PRMT5. These cells become hypersensitive to reductions in SAM levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel methionine adenosyltransferase 2A (MAT2A) allosteric inhibitors by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Mat2A-IN-11: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. The synthetic lethal relationship between MAT2A inhibition and MTAP deficiency has spurred the development of novel allosteric inhibitors. This technical guide focuses on Mat2A-IN-11, a potent and selective allosteric inhibitor of MAT2A. This compound is also identified in the scientific literature as "MAT2A Allosteric inhibitor 1" and corresponds to compound 5 in the cited research by Kalliokoski T, et al.[1]. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was identified through a structure-based virtual screening campaign targeting the allosteric site of the MAT2A enzyme. This approach led to the discovery of two novel chemical series of MAT2A inhibitors, with this compound emerging as a lead compound from one of these series[2][3]. The binding mode of this class of inhibitors has been confirmed through X-ray crystallography, revealing its interaction with the allosteric pocket of MAT2A[2][3].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their potency and activity.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | Biochemical IC50 (nM) | Cellular Proliferation IC50 (µM) in MTAP-/- cells |
| This compound (compound 5) | 6.8[1] | Single-digit micromolar[2][3] |
Table 2: Comparison with Other Known MAT2A Inhibitors
| Inhibitor | Biochemical IC50 (nM) |
| PF-9366 | ~420 |
| AG-270 | ~68.3 |
| IDE397 | ~10 |
| SCR-7952 | 18.7 |
| This compound | 6.8 [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are the generalized methodologies for the key experiments involved in the discovery and characterization of this compound, based on standard practices for Mat2A inhibitor evaluation. The specific details for this compound are proprietary to the research published by Kalliokoski and colleagues, and the full text of this publication should be consulted for precise protocols.
Synthesis of this compound
The exact synthetic route for this compound is detailed in the primary publication[2][3]. Generally, the synthesis of similar small molecule inhibitors involves a multi-step organic synthesis approach. A generalized workflow is depicted below.
Biochemical MAT2A Inhibition Assay
The inhibitory activity of this compound on MAT2A enzymatic activity was likely determined using a biochemical assay that measures the production of S-adenosylmethionine (SAM) or a byproduct of the reaction. A common method is a colorimetric assay that detects the release of phosphate.
General Protocol:
-
Recombinant human MAT2A enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product (or byproduct like phosphate) is quantified using a suitable detection method, such as a colorimetric reagent.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
The effect of this compound on the growth of cancer cells, particularly those with an MTAP deletion, is a critical measure of its potential therapeutic efficacy.
General Protocol:
-
MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay or MTT assay.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of synthetic lethality in MTAP-deleted cancers, which is the therapeutic rationale for developing inhibitors like this compound.
Caption: MAT2A's role in the methionine cycle and the synthetic lethal mechanism.
Experimental Workflow
The diagram below outlines the typical workflow for the discovery of a novel MAT2A inhibitor through structure-based virtual screening, leading to a candidate like this compound.
Caption: Workflow for the discovery of this compound.
References
Mat2A-IN-11: A Potent and Selective Chemical Probe for Methionine Adenosyltransferase 2A (MAT2A)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular processes, including epigenetic regulation of gene expression, protein function, and metabolism. Dysregulation of MAT2A activity and SAM levels has been implicated in various diseases, most notably in cancer.
In a significant portion of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). Consequently, these MTAP-deleted cancer cells become exquisitely dependent on a continuous supply of SAM, produced by MAT2A, to maintain PRMT5 activity and support their rapid proliferation. This dependency creates a synthetic lethal relationship, where inhibiting MAT2A in MTAP-deleted cancer cells leads to selective cell death, while sparing normal, MTAP-proficient cells. This vulnerability has positioned MAT2A as a promising therapeutic target for a significant patient population.
Mat2A-IN-11, also known as MAT2A Allosteric inhibitor 1 (compound 5), has emerged as a potent and selective chemical probe for studying the function of MAT2A. Chemical probes are indispensable tools in biomedical research, enabling the interrogation of protein function in cellular and in vivo systems with high precision. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound is an allosteric inhibitor of MAT2A. It binds to a site distinct from the active site where methionine and ATP bind, inducing a conformational change in the enzyme that leads to the inhibition of its catalytic activity. This allosteric inhibition prevents the production of SAM, leading to a depletion of the intracellular SAM pool. In MTAP-deleted cancer cells, this reduction in SAM levels further compromises the already partially inhibited PRMT5, leading to downstream effects such as altered mRNA splicing, DNA damage, and ultimately, cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other representative MAT2A allosteric inhibitors. This data highlights the potency and selectivity of these compounds, which are critical characteristics for a high-quality chemical probe.
Table 1: Biochemical Activity of MAT2A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | MAT2A | Biochemical Inhibition | 6.8 | [Vendor Data] |
| AG-270 | MAT2A | Biochemical Inhibition | 68.3 | [1] |
| SCR-7952 | MAT2A | Biochemical Inhibition | 18.7 | [1] |
| PF-9366 | MAT2A | Biochemical Inhibition | 420 | [1] |
| MAT2A Allosteric inhibitor 2 | MAT2A | Biochemical Inhibition | 5 | [2] |
Table 2: Cellular Activity of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-/- | Cell Proliferation | 300.4 | [1] |
| AG-270 | HCT116 | MTAP-WT | Cell Proliferation | 1223.3 | [1] |
| SCR-7952 | HCT116 | MTAP-/- | Cell Proliferation | 34.4 | [1] |
| SCR-7952 | HCT116 | MTAP-WT | Cell Proliferation | 487.7 | [1] |
| AGI-24512 | HCT116 | MTAP-del | Cell Proliferation | ~100 | [3] |
| AGI-24512 | HCT116 | MTAP-wt | Cell Proliferation | No obvious impact | [3] |
| MAT2A Allosteric inhibitor 2 | MTAP-/- cell line | MTAP-/- | Cell Proliferation | 5000 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers utilizing this compound or similar compounds.
MAT2A Biochemical Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate produced as a byproduct of the MAT2A-catalyzed reaction. A decrease in phosphate production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in MAT2A assay buffer.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add recombinant MAT2A enzyme to all wells except for the "no enzyme" blank controls.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of L-Methionine and ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[4][5][6]
Cellular Proliferation Assay (MTT or Luminescence-based)
This assay determines the effect of a compound on the proliferation of cancer cells. A reduction in cell viability indicates an anti-proliferative effect.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
MTT reagent or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the MTAP-deleted and MTAP-wildtype cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a prolonged period (e.g., 5-6 days) to allow for multiple cell divisions.
-
At the end of the incubation period, measure cell viability:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[7][8][9]
-
For luminescence-based assay: Add the luminescence reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Measurement of Intracellular S-adenosylmethionine (SAM) Levels by LC-MS
This method provides a direct measure of the target engagement and functional consequence of MAT2A inhibition in a cellular context.
Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Ice-cold extraction solution (e.g., 80% methanol)
-
Internal standards (e.g., deuterated SAM)
-
LC-MS/MS system
Procedure:
-
Plate cells and treat with different concentrations of this compound for a specified time (e.g., 6-24 hours).
-
At the end of the treatment, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding ice-cold extraction solution to the cell monolayer.
-
Scrape the cells and collect the cell lysate.
-
Add the internal standard to each sample.
-
Centrifuge the samples to pellet cellular debris.
-
Analyze the supernatant containing the metabolites by LC-MS/MS.
-
Quantify the amount of SAM in each sample by comparing the peak area of SAM to that of the internal standard and using a standard curve.[11][12][13][14][15]
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
This assay measures the levels of a key downstream biomarker of PRMT5 activity. A decrease in SDMA levels upon MAT2A inhibition indicates successful target engagement and pathway modulation.
Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with this compound for a desired period.
-
Lyse the cells using an appropriate lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against SDMA overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SDMA levels.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving MAT2A and a typical experimental workflow for evaluating a MAT2A chemical probe.
Caption: MAT2A signaling pathway in the context of MTAP deletion.
Caption: Experimental workflow for evaluating a MAT2A chemical probe.
Conclusion
This compound is a valuable tool for the scientific community, enabling detailed investigation into the biological roles of MAT2A and the consequences of its inhibition. Its high potency and the synthetic lethal relationship between MAT2A and MTAP deletion provide a clear and robust system for studying cancer cell vulnerabilities. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound and similar chemical probes in their pursuit of novel therapeutic strategies for MTAP-deleted cancers. As research in this area continues, the insights gained from using such precise chemical tools will be instrumental in advancing our understanding of cancer metabolism and developing next-generation targeted therapies.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Proliferation Assay (MTT Assay) [bio-protocol.org]
- 10. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
Investigating the Function of MAT2A with the Inhibitor Mat2A-IN-11: A Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism, and the use of the selective inhibitor, Mat2A-IN-11, to probe its function. This document details the role of MAT2A in the methionine cycle, its implications in oncology, and methodologies to study its inhibition.
Introduction to MAT2A
Methionine Adenosyltransferase 2A (MAT2A) is a key enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, making it a pivotal molecule in epigenetic regulation and cellular homeostasis.[1][3] MAT2A is ubiquitously expressed in most human tissues and is often upregulated in various cancers to meet the high metabolic demands of rapidly proliferating tumor cells.[1][4]
The function of MAT2A is particularly critical in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[4][5] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that requires SAM for its activity. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a steady supply of SAM, and therefore, highly vulnerable to the inhibition of MAT2A. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target in oncology.[5]
This compound and Other Small Molecule Inhibitors
This compound is a representative potent and selective small molecule inhibitor designed to target the allosteric site of the MAT2A enzyme. By binding to this site, it non-competitively inhibits the enzymatic activity of MAT2A, leading to a reduction in intracellular SAM levels.[6] This inhibition disrupts the methionine cycle and downstream methylation events, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4] Several other allosteric inhibitors, such as PF-9366, AG-270, and SCR-7952, have been developed and characterized, providing valuable tools to study MAT2A function.[5][6]
Quantitative Data on MAT2A Inhibitors
The following table summarizes the inhibitory potency of various MAT2A inhibitors from published studies. This data is crucial for comparing the efficacy of different compounds and for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PF-9366 | MAT2A | Enzymatic | 420 | - | [5] |
| Cellular SAM reduction | 1200 | HCT116 | [5] | ||
| AG-270 | MAT2A | Enzymatic | 68.3 | - | [5] |
| Cellular SAM reduction | 5.8 | HCT116 MTAP-/- | [5][6] | ||
| Anti-proliferation | 300.4 | HCT116 MTAP-/- | [5] | ||
| SCR-7952 | MAT2A | Enzymatic | 18.7 | - | [5] |
| Cellular SAM reduction | 1.9 | HCT116 MTAP-/- | [6] | ||
| Anti-proliferation | 34.4 | HCT116 MTAP-/- | [5] | ||
| IDE397 | MAT2A | Enzymatic | ~10 | - | [5] |
| Cellular SAM reduction | 7 | - | [5] | ||
| Anti-proliferation | 15 | HCT116 MTAP-/- | [5] |
Signaling Pathways Involving MAT2A
Inhibition of MAT2A with this compound perturbs several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitor.
The Methionine Cycle and SAM Production
MAT2A is the rate-limiting enzyme in the methionine cycle. Its inhibition directly depletes the cellular pool of SAM, the principal methyl donor. This has widespread consequences on cellular methylation.
References
- 1. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ptglab.com [ptglab.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Mat2A-IN-11: A Potent and Selective MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1][2] MAT2A has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a partial inhibitor of the methyltransferase PRMT5, making them exquisitely sensitive to reductions in SAM levels.[5][6][7] Inhibition of MAT2A leads to a decrease in SAM, which in turn further inhibits PRMT5 activity, resulting in synthetic lethality in these cancer cells.[5][6][7]
Mat2A-IN-11 is an experimental, potent, and selective allosteric inhibitor of MAT2A. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
MAT2A catalyzes the conversion of methionine and ATP into SAM.[2][8] this compound allosterically binds to the MAT2A enzyme, inhibiting the release of the product, SAM, from the active site.[4] This leads to a reduction in intracellular SAM levels, which subsequently impairs essential methylation processes, including histone and protein methylation, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[9][10]
Caption: Signaling pathway of MAT2A and the inhibitory mechanism of this compound in MTAP-deleted cancer cells.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: HCT116 (MTAP-deleted) and a corresponding wild-type (WT) cell line are recommended for assessing selectivity. Other MTAP-deleted cell lines such as those from pancreatic or non-small cell lung cancer can also be used.[5][11]
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
MTAP-deleted and WT cancer cell lines
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Data Presentation:
| Cell Line | Genotype | This compound IC50 (nM) |
| HCT116 | MTAP-/- | Enter experimental value |
| HCT116 | WT | Enter experimental value |
| Reference Compound (AG-270) | ||
| HCT116 | MTAP-/- | 300.4[5] |
| HCT116 | WT | 1223.3[5] |
Protocol 2: Intracellular SAM Level Quantification
This protocol measures the direct pharmacological effect of this compound on its target.
Materials:
-
This compound
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
6-well cell culture plates
-
SAM quantification kit (e.g., fluorescence-based assay)[9]
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Lyse the cells according to the protocol of the SAM quantification kit.
-
Perform the SAM assay as per the manufacturer's instructions.
-
Measure the fluorescence and determine the SAM concentration using a standard curve.
-
Normalize the SAM levels to the total protein concentration of the cell lysate.
Data Presentation:
| Treatment Group | This compound Conc. (nM) | Intracellular SAM Level (relative to vehicle) |
| Vehicle Control | 0 | 1.0 |
| This compound | Concentration 1 | Enter experimental value |
| This compound | Concentration 2 | Enter experimental value |
| This compound | Concentration 3 | Enter experimental value |
| Reference Compound (SCR-7952) | ||
| Vehicle Control | 0 | 1.0 |
| SCR-7952 | Various | IC50 of 1.9 nM in HCT116 MTAP-/-[6] |
Protocol 3: Western Blot for Histone Methylation Marks
This protocol assesses the downstream effects of MAT2A inhibition on histone methylation.
Materials:
-
This compound
-
MTAP-deleted cancer cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K79me2, anti-H4R3me2, anti-Total Histone H3)[9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells in 6-well plates with this compound or vehicle control for 6 days.[9]
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify band intensities and normalize the methylation mark signal to the total histone H3 signal.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | H3K4me3 Level (relative to vehicle) | H3K79me2 Level (relative to vehicle) | H4R3me2 Level (relative to vehicle) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | Concentration 1 | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound | Concentration 2 | Enter experimental value | Enter experimental value | Enter experimental value |
Experimental Workflow
Caption: General experimental workflow for characterizing this compound in cell culture.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mat2A-IN-11 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A has been established. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity and overall cellular function.[1][2][3] Mat2A-IN-11 is a potent and orally bioavailable inhibitor of MAT2A, showing promise as a targeted therapy for MTAP-deleted tumors.[3] These application notes provide detailed protocols for the use of this compound in preclinical mouse models, with a focus on dosing, formulation, and experimental workflows for efficacy studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant MAT2A inhibitors from preclinical studies.
Table 1: In Vivo Efficacy of this compound (Compound 30) in HCT-116 Xenograft Model [3]
| Parameter | Value |
| Mouse Model | HCT-116 MTAP-deleted xenograft |
| Compound | This compound (Compound 30) |
| Dosage | 20 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Frequency | Once daily (qd) |
| Treatment Duration | 21 days |
| Tumor Growth Inhibition (TGI) | 60% |
| Comparator (AG-270) Dosage | 50 mg/kg, qd, p.o. |
| Comparator (AG-270) TGI | 43% |
Table 2: Pharmacokinetic Parameters of this compound (Compound 30) in Mice [3]
| Parameter | Value |
| Species | Male mice |
| Dosage | 10 mg/kg |
| Administration Route | Intragastric (i.g.) |
| AUC | 34,009 ng·h/mL |
| Cmax | 16,235 ng/mL |
| Tmax | 0.67 h |
Signaling Pathway
The diagram below illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion in cancer cells. In MTAP-deleted cells, the accumulation of MTA leads to partial inhibition of PRMT5. Further inhibition of MAT2A by this compound depletes the cellular pool of SAM, the essential cofactor for PRMT5. This dual insult on PRMT5 function leads to reduced methylation of its substrates, resulting in splicing deregulation, DNA damage, and ultimately, selective cancer cell death.
Caption: MAT2A signaling in MTAP-deleted cancer.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an HCT-116 MTAP-Deleted Xenograft Mouse Model
This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line with a homozygous deletion of the MTAP gene.
1. Materials and Reagents:
-
This compound (powder)
-
Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
HCT-116 MTAP -/- cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers
-
Animal balance
-
Oral gavage needles
2. Cell Culture and Preparation:
-
Culture HCT-116 MTAP-/- cells in a 37°C, 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by trypsinization.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until implantation.
3. Tumor Implantation:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
4. Formulation of this compound:
-
Prepare the vehicle solution. For example, a 0.5% CMC solution can be made by slowly adding CMC to sterile water while stirring until fully dissolved.
-
Calculate the required amount of this compound for the desired dose (e.g., 20 mg/kg) and the number of animals.
-
Weigh the this compound powder and suspend it in the vehicle to the final desired concentration. Vortex or sonicate to ensure a uniform suspension. Prepare fresh daily.
5. Treatment Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20 mg/kg) or vehicle control orally via gavage once daily. The volume of administration is typically 100 µL per 10 g of body weight.
-
Continue treatment for the specified duration (e.g., 21 days).
6. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vivo efficacy study.
Caption: In vivo efficacy study workflow.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of MAT2A Inhibition with Taxanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in cancers with methylthioadenosine phosphorylase (MTAP) deletion. Inhibition of MAT2A disrupts S-adenosylmethionine (SAM) synthesis, leading to impaired methylation processes essential for cancer cell proliferation and survival. Recent preclinical evidence has highlighted a significant synergistic anti-tumor effect when MAT2A inhibitors, such as Mat2A-IN-11 and the clinical candidate AG-270, are combined with taxane-based chemotherapy (paclitaxel and docetaxel). This combination strategy appears to be particularly effective in MTAP-deleted solid tumors, including non-small cell lung cancer (NSCLC), pancreatic cancer, and esophageal cancer.[1][2][3][4][5]
These application notes provide a summary of the preclinical findings, the proposed mechanism of action for this synergy, and detailed protocols for researchers to investigate the combination of MAT2A inhibitors and taxanes in a laboratory setting.
Mechanism of Synergy
The synergistic interaction between MAT2A inhibitors and taxanes is believed to stem from a multi-faceted mechanism that ultimately enhances cancer cell death. Taxanes function by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. MAT2A inhibition, on the other hand, induces DNA damage and mitotic defects.[1][3][5] The combination of these two classes of drugs results in a heightened level of cellular stress, pushing cancer cells more effectively towards apoptosis.
Inhibition of MAT2A in MTAP-deleted cancer cells leads to a reduction in PRMT5-dependent mRNA splicing, which can affect the expression of genes involved in cell cycle regulation and the DNA damage response.[1][3][5] This disruption of critical cellular processes by MAT2A inhibition complements the mitotic catastrophe induced by taxanes.
Below is a diagram illustrating the proposed synergistic mechanism:
Caption: Proposed mechanism of synergy between MAT2A inhibitors and taxanes.
Preclinical Data Summary
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models:
| Cancer Type | MAT2A Inhibitor | Taxane | Outcome | Reference |
| NSCLC, Pancreatic, Esophageal | AG-270 | Docetaxel | Additive-to-synergistic anti-tumor activity, with 50% complete tumor regressions in 2-3 PDX models. | [1][3] |
| NSCLC, Pancreatic, Esophageal | AG-270 | Paclitaxel | Additive-to-synergistic anti-tumor activity. | [1][3] |
Note: The term "additive-to-synergistic" is qualitative and suggests that a quantitative analysis (e.g., Combination Index) would likely yield values indicative of synergy.
Experimental Protocols
The following protocols provide a framework for evaluating the synergistic effects of this compound and taxanes.
In Vitro Synergy Assessment
This protocol outlines the steps to determine the synergistic interaction between this compound and a taxane (e.g., paclitaxel) in MTAP-deleted cancer cell lines.
Experimental Workflow:
Caption: Workflow for in vitro synergy assessment.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-/-) and its isogenic MTAP wild-type counterpart (e.g., HCT-116)
-
This compound (dissolved in DMSO)
-
Paclitaxel or Docetaxel (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the taxane.
-
Treat cells with:
-
This compound alone
-
Taxane alone
-
A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
-
Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[6][7]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Western Blot Analysis of DNA Damage and Apoptosis Markers
This protocol is for assessing the molecular mechanism of synergy by examining key protein markers.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, a taxane, or the combination for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
DNA Damage: γH2AX, p-ATM, p-Chk2
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP
-
Loading Control: β-actin, GAPDH
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Synergy Study using Patient-Derived Xenografts (PDX)
This protocol describes a general approach for evaluating the combination therapy in a more clinically relevant in vivo model.
Experimental Workflow:
Caption: Workflow for in vivo synergy assessment in PDX models.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
MTAP-deleted patient-derived tumor tissue
-
This compound formulation for oral gavage
-
Paclitaxel or Docetaxel formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Implant tumor fragments from an MTAP-deleted patient tumor subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Taxane alone
-
This compound + Taxane
-
-
Administer drugs according to a predetermined schedule and dosage.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers such as Ki67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Another portion can be snap-frozen for western blot analysis of pharmacodynamic markers.
-
Conclusion
The combination of MAT2A inhibitors with taxanes represents a promising therapeutic strategy for MTAP-deleted cancers. The preclinical data, although limited in publicly available quantitative detail, strongly suggests a synergistic interaction that leads to enhanced anti-tumor efficacy. The provided protocols offer a comprehensive guide for researchers to further investigate and quantify this synergy, elucidate the underlying molecular mechanisms, and contribute to the clinical development of this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. probiologists.com [probiologists.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mat2A Inhibitor Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target. MAT2A inhibitors are a class of small molecules designed to exploit this dependency.
This document provides a comprehensive protocol for assessing the efficacy of MAT2A inhibitors in solid tumor models, using a representative MAT2A inhibitor, hereafter referred to as "Mat2A-IN-11," as an example. The methodologies outlined below are applicable to various solid tumor types and can be adapted for specific research needs.
Mechanism of Action of MAT2A Inhibitors
MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is essential for the methylation of DNA, RNA, histones, and other proteins, processes that are crucial for gene expression and cell proliferation.[2] In cancer cells with MTAP deletion, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits another key enzyme, protein arginine methyltransferase 5 (PRMT5).[3] This partial inhibition makes these cells highly dependent on high intracellular SAM levels to maintain PRMT5 activity.
By inhibiting MAT2A, "this compound" depletes the intracellular pool of SAM.[4][5] This reduction in SAM levels further suppresses the activity of PRMT5, leading to downstream effects such as altered mRNA splicing, DNA damage, and ultimately, cell cycle arrest and apoptosis in MTAP-deleted cancer cells.[3][4][5]
Signaling Pathway
The signaling pathway affected by "this compound" is centered on the methionine cycle and its interplay with PRMT5-mediated methylation. The following diagram illustrates this pathway in the context of both normal and MTAP-deleted cancer cells.
Experimental Workflow for Efficacy Assessment
A systematic approach is required to evaluate the efficacy of "this compound". The workflow begins with in vitro characterization and progresses to in vivo validation.
Data Presentation: Quantitative Efficacy Data
Disclaimer: As specific preclinical data for a compound named "this compound" is not publicly available, the following tables present representative data based on published results for other potent and selective MAT2A inhibitors.
Table 1: In Vitro Cell Viability of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | MTAP Status | IC50 (nM) |
| HCT116 | Colon Cancer | Deleted | 52 |
| HCT116 | Colon Cancer | Wild-Type | >10,000 |
| NCI-H1395 | Lung Cancer | Deleted | 75 |
| A549 | Lung Cancer | Wild-Type | >10,000 |
| PANC-1 | Pancreatic Cancer | Deleted | 120 |
| MIA PaCa-2 | Pancreatic Cancer | Wild-Type | >10,000 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (HCT116 MTAP-deleted)
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2.5 |
| This compound | 20 | 60 | -11 |
| AG-270 (Reference) | 50 | 43 | -5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of "this compound" on cancer cell lines.
Materials:
-
MTAP-deleted and wild-type solid tumor cell lines
-
Complete cell culture medium
-
96-well plates
-
"this compound" stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by "this compound".
Materials:
-
MTAP-deleted solid tumor cell lines
-
6-well plates
-
"this compound"
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with "this compound" at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
This protocol outlines the assessment of the anti-tumor efficacy of "this compound" in a mouse xenograft model.
Materials:
-
MTAP-deleted solid tumor cells (e.g., HCT116 MTAP-/-)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (optional)
-
"this compound" formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer "this compound" or vehicle control to the respective groups daily by oral gavage.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., measurement of SAM and SDMA levels).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of "this compound" and other MAT2A inhibitors in solid tumors. By systematically assessing in vitro and in vivo efficacy, researchers can gain a comprehensive understanding of the therapeutic potential of these targeted agents. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion offers a promising avenue for the development of precision medicines for a significant subset of cancer patients.
References
- 1. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. probiologists.com [probiologists.com]
- 4. sherlock.whitman.edu [sherlock.whitman.edu]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mat2A-IN-11 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2][3] These reactions are essential for the regulation of gene expression, protein function, and cellular metabolism. In the context of non-small cell lung cancer (NSCLC), particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A has emerged as a promising therapeutic target.[1][2][4] The deletion of MTAP, which is co-deleted with the tumor suppressor CDKN2A in about 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1][4] This renders MTAP-deleted cancer cells highly dependent on MAT2A to maintain SAM levels and PRMT5 activity, creating a synthetic lethal vulnerability.[1][2]
Mat2A-IN-11 is a potent and selective allosteric inhibitor of MAT2A with a reported IC50 of 6.8 nM in biochemical assays.[5] While specific studies detailing the application of this compound in NSCLC are not extensively available in the public domain, the following application notes and protocols are based on the established mechanisms of MAT2A inhibition and data from studies with other well-characterized MAT2A inhibitors such as AG-270 (Fidrisertib) and IDE397 in NSCLC models. These notes are intended to provide a comprehensive guide for researchers looking to investigate the therapeutic potential of Mat2A inhibitors in NSCLC.
Mechanism of Action of MAT2A Inhibition in MTAP-Deleted NSCLC
The therapeutic strategy for targeting MAT2A in MTAP-deleted NSCLC is based on the principle of synthetic lethality. The signaling pathway is depicted below.
Caption: MAT2A inhibition in MTAP-deleted NSCLC.
Quantitative Data from Preclinical NSCLC Studies
The following tables summarize quantitative data from preclinical studies of representative MAT2A inhibitors in NSCLC models. This data can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Activity of MAT2A Inhibitors in NSCLC Cell Lines
| Inhibitor | Cell Line | MTAP Status | Assay Type | Endpoint | Value | Reference |
| This compound | - | MTAP-/- | Biochemical | IC50 | 6.8 nM | [5] |
| MTAP-/- Cell Line | MTAP-/- | Proliferation | IC50 | Single-digit µM | [5] | |
| AG-270 | H358 | MTAP-/- | Proliferation | IC50 | <100 nM | [4] |
| H2009 | MTAP-/- | Proliferation | IC50 | <100 nM | [4] | |
| A549 | MTAPwt | Proliferation | IC50 | >10 µM | [4] | |
| IDE397 | H838 | MTAP-/- | Proliferation | IC50 | Not specified | [6] |
| PF-9366 | H460/DDP (Cisplatin-resistant) | MTAPwt | Viability | IC50 | ~40 µM | [2] |
| PC-9 | MTAPwt | Viability | IC50 | ~60 µM | [2] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in NSCLC Xenograft Models
| Inhibitor | Model Type | Cancer Type | Dosing Schedule | Result | Reference |
| AG-270 | PDX | NSCLC (MTAP-/-) | Not specified | Additive-to-synergistic anti-tumor activity with docetaxel | [7] |
| IDE397 | PDX | NSCLC (MTAP-/-) | 30 mg/kg QD | Tumor growth inhibition | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC. These protocols are based on methodologies reported for other MAT2A inhibitors.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H358 [MTAP-/-], A549 [MTAPwt])
-
RPMI-1640 or DMEM growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Culture NSCLC cells in growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72-120 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
Caption: Workflow for cell viability assay.
Protocol 2: Western Blot for Pharmacodynamic Markers
This protocol is to assess the downstream effects of this compound on methylation marks, specifically symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.
Materials:
-
NSCLC cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat NSCLC cells with various concentrations of this compound for 24-72 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-SDMA, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-Vinculin) to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
MTAP-deleted NSCLC cell line (e.g., H358)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 million NSCLC cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily (QD), at a predetermined dose (e.g., based on MTD studies).
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SDMA).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound and other MAT2A inhibitors represent a promising targeted therapy for MTAP-deleted NSCLC. The provided application notes and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of these compounds. Careful selection of appropriate MTAP-deleted NSCLC models is crucial for the successful evaluation of these synthetic lethal agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAT2A | Insilico Medicine [insilico.com]
- 5. Discovery of novel methionine adenosyltransferase 2A (MAT2A) allosteric inhibitors by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Damage Response Using Mat2A-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mat2A-IN-11, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), to investigate the DNA damage response (DDR) in cancer cells. This document outlines the underlying mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Introduction to this compound and DNA Damage Response
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of histones, DNA, and RNA. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival.
This compound is a small molecule inhibitor that targets MAT2A, leading to a depletion of intracellular SAM levels. This reduction in SAM has profound downstream effects, most notably the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that utilizes SAM to methylate a variety of substrates involved in essential cellular processes, including mRNA splicing. Inhibition of PRMT5 activity due to SAM depletion leads to widespread splicing defects, resulting in the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This synthetic lethal interaction in MTAP-deleted cancers makes MAT2A an attractive therapeutic target.
Mechanism of Action: From MAT2A Inhibition to DNA Damage
The signaling pathway initiated by this compound that culminates in a DNA damage response can be summarized as follows:
Caption: Signaling pathway from this compound to DNA damage.
Quantitative Data Summary
The following tables summarize the quantitative effects of potent MAT2A inhibitors, including compounds with similar mechanisms of action to this compound, on various cancer cell lines. This data is provided as a reference for expected outcomes. Note: Specific IC50 values for this compound may vary depending on the cell line and assay conditions.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | Target | Assay Type | Cell Line | Genotype | IC50 (nM) | Reference |
| AG-270 | MAT2A | Enzyme Activity | - | - | 14 | [1] |
| AG-270 | Cell Proliferation | HCT116 | MTAP-/- | 300.4 | [2] | |
| AG-270 | Cell Proliferation | HCT116 | MTAP+/+ | 1223.3 | [2] | |
| FIDAS-5 | MAT2A | Enzyme Activity | - | - | 2100 | [3] |
| SCR-7952 | MAT2A | Enzyme Activity | - | - | 18.7 | [2] |
| SCR-7952 | Cell Proliferation | HCT116 | MTAP-/- | 34.4 | [2] | |
| SCR-7952 | Cell Proliferation | HCT116 | MTAP+/+ | 487.7 | [2] |
Table 2: Effect of MAT2A Inhibitors on Intracellular SAM Levels
| Compound | Cell Line | Genotype | Treatment Concentration (nM) | Treatment Duration (h) | % SAM Reduction | Reference |
| AG-270 | HCT116 | MTAP-/- | 20 | 72 | ~80% | [1] |
| FIDAS-5 | LS174T | - | 3000 | 36 | Significant Reduction | [3] |
| SCR-7952 | HCT116 | MTAP-/- | 1.9 | - | Significant Reduction | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to study the DNA damage response induced by this compound.
Experimental Workflow
Caption: Workflow for studying DDR with this compound.
Protocol 1: Western Blotting for DNA Damage Markers
Objective: To detect the induction of DNA damage and apoptosis by analyzing the expression of γH2AX (a marker for DNA double-strand breaks) and cleaved PARP (a marker for apoptosis).
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-γH2AX (Ser139), Rabbit anti-PARP, Rabbit anti-cleaved PARP, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
Objective: To visualize and quantify the formation of DNA double-strand breaks by staining for γH2AX and 53BP1 foci.[4][5]
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibodies: Mouse anti-γH2AX (Ser139), Rabbit anti-53BP1
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.[1][6][7]
Materials:
-
Cells treated with this compound in 6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 ml of PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Conclusion
This compound provides a valuable tool for investigating the cellular response to the inhibition of SAM synthesis and its consequences on genome integrity. The protocols outlined above offer a robust framework for characterizing the induction of the DNA damage response following treatment with this inhibitor. The expected outcomes include a dose- and time-dependent increase in DNA damage markers, cell cycle arrest, and apoptosis, particularly in cancer cells with MTAP deletion. These studies will contribute to a deeper understanding of the therapeutic potential of MAT2A inhibition in oncology.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Mat2A-IN-11 solubility and stability in DMSO
Welcome to the technical support center for Mat2A-IN-11. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is a polar, aprotic solvent capable of dissolving many organic compounds that are not soluble in aqueous solutions[1]. For in vivo experiments, co-solvents such as PEG300, Tween 80, and saline may be required for further dilution[2][3].
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powdered this compound. To aid dissolution, you can gently warm the solution to 37°C or use sonication in an ultrasonic bath[2][4]. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound[3][5].
Q3: What is the solubility of this compound in DMSO?
A3: this compound, also known as MAT2A Allosteric inhibitor 1, is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A) with an IC50 of 6.8 nM[6][7][8]. While specific solubility data for this compound is not publicly available, the table below summarizes the solubility of other commercially available Mat2A inhibitors in DMSO to provide a reference range.
| Compound | Solubility in DMSO (mg/mL) | Solubility in DMSO (mM) | Notes |
| MAT2A inhibitor 2 | 23.33 mg/mL | 63.78 mM | Sonication is recommended. |
| MAT2A inhibitor 4 | 250 mg/mL | 906.62 mM | Ultrasonic assistance is needed. |
| MAT2A inhibitor (unspecified) | 5 mg/mL | 9.49 mM | N/A |
Q4: How should I store the solid compound and its DMSO stock solution?
A4: Proper storage is critical to maintain the integrity and activity of this compound. The following table provides recommended storage conditions. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation[2][3][4].
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Q5: How stable is this compound in DMSO?
A5: While specific stability data for this compound is limited, small molecules dissolved in DMSO are generally stable when stored correctly at -20°C or -80°C in aliquots. However, the presence of water in DMSO can promote degradation. Furthermore, DMSO itself can sometimes affect protein stability in biological assays, so it's important to include appropriate solvent controls in your experiments[9][10]. For long-term studies, it is advisable to perform periodic quality control checks on your stock solution.
Q6: What is the maximum recommended concentration of DMSO for cell-based assays?
A6: For most in vitro cell culture experiments, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cellular toxicity or off-target effects[2]. If a higher concentration is necessary, it is essential to run a vehicle control experiment to assess the effect of the solvent on the cells[2].
Troubleshooting Guide
Q: I'm having trouble dissolving this compound in DMSO. What should I do?
A: If you encounter solubility issues, consider the following steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Old or improperly stored DMSO can absorb moisture, which negatively affects solubility[3][5].
-
Apply Gentle Heat: Warm the solution to 37°C.
-
Use Sonication: Place the vial in an ultrasonic bath for a short period to aid dissolution[2][4].
-
Check Concentration: Re-confirm that you are not attempting to prepare a solution above the compound's solubility limit.
References
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A inhibitor 2 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming MAT2A-IN-11 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A-IN-11 and encountering resistance in cancer cell models.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, providing actionable solutions and detailed protocols.
Question 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. How can I confirm and characterize this resistance?
Answer:
Acquired resistance to MAT2A inhibitors can develop over time. To confirm and characterize this, you should first determine the half-maximal inhibitory concentration (IC50) of your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Experimental Protocol: Determining IC50 using MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing parental and suspected resistant cells.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells.
-
Remove the medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Question 2: I have confirmed resistance to this compound in my cell line. What are the potential molecular mechanisms driving this resistance?
Answer:
Resistance to MAT2A inhibitors can be mediated by several mechanisms. Investigating these can provide insights into how to overcome it. Potential mechanisms include:
-
Upregulation of MAT2A: The target protein itself may be overexpressed, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Alterations in the MAT2A/PRMT5 pathway: Changes in the expression or activity of downstream effectors, such as PRMT5, can compensate for MAT2A inhibition.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to maintain proliferation and survival.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as those from the ABC transporter family, can reduce the intracellular concentration of the inhibitor.
Experimental Protocol: Investigating Molecular Mechanisms of Resistance
-
Western Blot Analysis:
-
Objective: To assess the protein levels of MAT2A and key components of the PRMT5 pathway (e.g., PRMT5, SDMA).
-
Procedure:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against MAT2A, PRMT5, SDMA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to compare protein expression levels.
-
-
-
qRT-PCR Analysis:
-
Objective: To measure the mRNA expression levels of MAT2A and other relevant genes.
-
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB).
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Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Question 3: How can I overcome this compound resistance in my cancer cell model?
Answer:
A primary strategy to overcome resistance to MAT2A inhibitors is through combination therapy. Synergistic or additive effects can be achieved by co-administering this compound with agents that target related or compensatory pathways.
Potential Combination Strategies:
-
PRMT5 Inhibitors: Since MAT2A inhibition primarily functions through the PRMT5 pathway, combining this compound with a PRMT5 inhibitor can lead to a more profound and durable response.[1]
-
Taxanes (e.g., Paclitaxel, Docetaxel): MAT2A inhibitors have shown synergistic effects with taxanes in MTAP-deleted cancers.[1]
-
Platinum-Based Chemotherapy (e.g., Cisplatin): Combination with platinum agents can enhance the cytotoxic effects in resistant cells.[1]
-
Topoisomerase Inhibitors: These have also been identified as synergistic partners for MAT2A inhibitors.[1]
Experimental Protocol: Assessing Drug Synergy using the Combination Index (CI) Method
-
Experimental Design:
-
Determine the IC50 values of this compound and the combination drug individually.
-
Design a matrix of combination ratios, typically at a constant ratio (e.g., based on the ratio of their IC50s) or in a checkerboard format.
-
-
Cell Treatment and Viability Assay:
-
Seed cells in 96-well plates as described in the IC50 protocol.
-
Treat cells with each drug alone and in combination at various concentrations.
-
After 72 hours, perform an MTT assay to determine the fraction of cells affected (Fa) for each condition.
-
-
Data Analysis (Chou-Talalay Method):
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (Enzymatic, nM) | IC50 (Cellular SAM, nM) | IC50 (Anti-proliferation, HCT116 MTAP-/-, nM) | Reference |
| SCR-7952 | MAT2A | 18.7 | 1.9 | 34.4 | [1] |
| PF-9366 | MAT2A | 420 | 1200 | - | [1] |
| AG-270 | MAT2A | 68.3 | 5.8 | 300.4 | [1] |
| IDE397 | MAT2A | ~10 | 7 | 15 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the conversion of methionine to S-adenosylmethionine (SAM). SAM is a universal methyl donor for various cellular processes, including histone and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels. This leads to the inhibition of S-adenosylmethionine-dependent methyltransferases, most notably Protein Arginine Methyltransferase 5 (PRMT5). The inhibition of PRMT5 disrupts mRNA splicing and induces DNA damage, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Q2: Why are MTAP-deleted cancers particularly sensitive to MAT2A inhibitors?
A2: This sensitivity is due to a concept called synthetic lethality. Methylthioadenosine phosphorylase (MTAP) is an enzyme involved in the methionine salvage pathway. In cancers with a deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA). MTA is a natural inhibitor of PRMT5. This makes the cancer cells highly dependent on the remaining PRMT5 activity, which is in turn highly sensitive to the levels of its substrate, SAM. Therefore, when MAT2A is inhibited in MTAP-deleted cells, the resulting decrease in SAM leads to a critical reduction in PRMT5 activity, causing selective cell death.[1]
Q3: How can I generate a this compound resistant cell line for my studies?
A3: A resistant cell line can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.
Protocol for Generating a Resistant Cell Line:
-
Initial IC50 Determination: Determine the IC50 of the parental cell line to this compound.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Passage the cells as they reach confluence. This process can take several months.
-
Resistance Confirmation: Periodically determine the IC50 of the cultured cells to confirm the development of resistance. A 5-10 fold increase in IC50 is generally considered a good indicator of a resistant phenotype.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.
Q4: What are some key biomarkers to monitor when assessing the efficacy of this compound?
A4: Key biomarkers include:
-
Intracellular SAM levels: A direct measure of MAT2A inhibition. This can be measured using LC-MS/MS or commercially available ELISA kits.
-
Symmetric dimethylarginine (SDMA): A downstream marker of PRMT5 activity. A decrease in SDMA levels indicates effective inhibition of the MAT2A-PRMT5 axis. This is typically measured by Western blot.
-
Cell Viability and Apoptosis Markers: Assays for cell viability (e.g., MTT, CellTiter-Glo) and apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity) are crucial for assessing the phenotypic effects of the inhibitor.
Visualizations
Caption: The MAT2A signaling pathway and the mechanism of action of this compound.
References
Mat2A-IN-11 off-target effects and toxicity profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A-IN-11. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). In scientific literature, it is also identified as "MAT2A Allosteric inhibitor 1 (compound 5)". It has a reported half-maximal inhibitory concentration (IC50) of 6.8 nM.
Q2: What is the mechanism of action for this compound?
This compound functions by inhibiting the enzymatic activity of MAT2A, which is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. This inhibition is particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of another enzyme, PRMT5. This makes PRMT5 highly dependent on SAM for its function. By inhibiting MAT2A, this compound reduces the intracellular levels of SAM, further suppressing PRMT5 activity. This dual hit on the PRMT5 pathway leads to synthetic lethality in MTAP-deleted cancer cells.
Q3: What are the potential off-target effects and the toxicity profile of this compound?
Specific off-target and comprehensive toxicity data for this compound are not publicly available at this time. However, information from other clinical-stage MAT2A inhibitors can provide insights into the potential toxicity profile.
Common treatment-related adverse events observed with other MAT2A inhibitors include:
-
Nausea
-
Vomiting
-
Fatigue
-
Asthenia (weakness)
-
Peripheral neuropathy
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Reversible increases in liver function tests
-
Thrombocytopenia
-
Anemia
It is crucial to note that preclinical toxicity studies in animals for some MAT2A inhibitors have shown strong toxic reactions that were not entirely consistent with human clinical trial data, suggesting potential differences in toxic responses between species.
| Adverse Event | Grade | Associated MAT2A Inhibitor(s) | Reference |
| Nausea | All Grades | IDE397, AMG 193, MRTX1719 | [1] |
| Vomiting | All Grades | AMG 193, MRTX1719 | [1] |
| Fatigue | All Grades | AMG 193, MRTX1719 | [1] |
| Peripheral Neuropathy | All Grades | IDE397 | [1] |
| Asthenia | Grade 3 | IDE397 | [1] |
| Liver Function Tests | Reversible | AG-270/S095033 | |
| Thrombocytopenia | Reversible | AG-270/S095033 | |
| Anemia | Reversible | AG-270/S095033 |
Disclaimer: This table summarizes data from other MAT2A inhibitors and may not be representative of the specific off-target effects and toxicity profile of this compound. Researchers should conduct their own comprehensive safety assessments.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell Line Integrity. The synthetic lethal effect of MAT2A inhibitors is dependent on the MTAP deletion status of the cell line.
-
Troubleshooting Step: Confirm the MTAP deletion status of your cell line using PCR, western blot, or genomic sequencing. Ensure you are using a consistent and verified cell stock.
-
-
Possible Cause 2: Assay Conditions. Variations in cell density, incubation time, and reagent concentrations can affect IC50 values.
-
Troubleshooting Step: Standardize your experimental protocol. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Use a consistent incubation time with this compound.
-
-
Possible Cause 3: Compound Stability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Step: Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
Problem 2: Lack of correlation between SAM reduction and cell viability.
-
Possible Cause 1: Timing of Measurement. The reduction in intracellular SAM levels may occur earlier than the observable effects on cell viability.
-
Troubleshooting Step: Perform a time-course experiment to measure both SAM levels and cell viability at multiple time points after treatment with this compound.
-
-
Possible Cause 2: Cellular Compensation Mechanisms. Some cell lines may have compensatory mechanisms that buffer the initial impact of SAM reduction.
-
Troubleshooting Step: Investigate downstream markers of PRMT5 activity, such as symmetric dimethylarginine (SDMA) levels in proteins, to confirm target engagement and pathway inhibition.
-
Experimental Protocols
General Protocol for Assessing MAT2A Inhibition in MTAP-deleted Cancer Cells
This protocol provides a general workflow for evaluating the in vitro efficacy of this compound.
1. Cell Culture:
-
Culture MTAP-deleted and MTAP-wild-type cancer cell lines in appropriate media and conditions.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired concentration range for treatment.
3. Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
4. Treatment:
-
Treat the cells with the serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
5. Incubation:
-
Incubate the treated cells for a specific period (e.g., 72 hours).
6. Assays:
-
Cell Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo®.
-
SAM/MTA Measurement: For mechanistic studies, lyse cells at an earlier time point (e.g., 24-48 hours) and measure intracellular SAM and MTA levels using LC-MS/MS.
-
Western Blot: Analyze protein lysates by western blot to assess the levels of symmetric dimethylarginine (SDMA) as a downstream marker of PRMT5 inhibition.
7. Data Analysis:
-
Calculate the IC50 value for cell viability using a non-linear regression analysis.
-
Compare the changes in SAM, MTA, and SDMA levels between treated and control groups.
References
Troubleshooting inconsistent results with Mat2A-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mat2A-IN-11, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the primary methyl donor for a wide range of cellular processes, including the methylation of DNA, RNA, and proteins.[2] By inhibiting MAT2A, this compound depletes cellular SAM levels. This leads to a reduction in methylation events that are critical for the proliferation and survival of cancer cells, particularly those with a deletion of the MTAP gene.[3][4]
2. What is the significance of MTAP deletion in cancer cells for Mat2A inhibitor sensitivity?
Approximately 15% of all cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] This deletion leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. This makes MTAP-deleted cancer cells highly dependent on MAT2A to produce enough SAM to maintain necessary PRMT5 activity. Therefore, inhibiting MAT2A in these cells creates a synthetic lethal effect, leading to selective cancer cell death.[2][5]
3. What is the recommended solvent and storage condition for this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent like DMSO. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[6] For long-term storage, it is advisable to store the stock solution at -80°C for up to six months, or at -20°C for one month.[6]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods. |
| Suboptimal Cell Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Both too low and too high cell densities can affect drug sensitivity.[7] |
| DMSO Concentration | Ensure the final concentration of DMSO in the cell culture media is below 0.5%, as higher concentrations can be toxic to some cell lines and confound results.[8] |
| Feedback Upregulation of MAT2A | Treatment with MAT2A inhibitors can sometimes lead to a compensatory upregulation of MAT2A protein expression, which can blunt the inhibitor's effect over time.[9][10] Consider shorter treatment durations or measuring target engagement at earlier time points. |
| Cell Line Specific Differences | The sensitivity to MAT2A inhibition can vary significantly between cell lines, even among those with MTAP deletion. It is recommended to test a panel of cell lines. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | Due to its hydrophobic nature, this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different formulation if available. |
Issue 3: Unexpected cellular toxicity in control (MTAP-proficient) cell lines.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects. Perform a dose-response curve to determine the optimal concentration range that shows selective toxicity in MTAP-deleted cells. |
| Solvent Toxicity | As mentioned, ensure the final DMSO concentration is not contributing to cytotoxicity. Run a vehicle-only control with the same DMSO concentration as your highest inhibitor dose.[8] |
| Partial MAT1A Inhibition | Although this compound is selective, very high concentrations might partially inhibit MAT1A, which is expressed in hepatocytes and can lead to liver cell toxicity.[11] This is more of a concern for in vivo studies but could be relevant for liver-derived cell lines. |
Quantitative Data
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (MAT2A Allosteric inhibitor 1) | MAT2A | Biochemical | 6.8 | [1] |
Table 2: Cellular IC50 Values of Other MAT2A Inhibitors (for reference)
| Compound | Cell Line (MTAP status) | Assay Duration | IC50 (µM) | Reference |
| PF-9366 | MLL-AF4 | 6 days | 10.33 | [12] |
| PF-9366 | MLL-AF9 | 6 days | 7.72 | [12] |
| AG-270 | HCT116 MTAP-/- | Not specified | ~0.3 | [4] |
| SCR-7952 | HCT116 MTAP-/- | 6 days | 0.034 | [10] |
Experimental Protocols
Key Experiment: Cellular Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and determine the optimal seeding density for a 96-well plate (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Seed cells in a final volume of 100 µL per well and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions for treatment.
-
Carefully remove the media from the cells and add 100 µL of the media containing the desired concentration of this compound or vehicle control (media with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 3-6 days). The optimal duration may vary between cell lines.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the plate using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
Caption: Signaling pathway of MAT2A and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Feedback upregulation of MAT2A with inhibitor treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with MAT2A inhibitors and investigating the phenomenon of feedback upregulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In cancer cells, particularly those with rapid growth and division, there is a heightened demand for these methylation processes.[2] MAT2A inhibitors work by blocking the catalytic activity of the MAT2A enzyme, thereby reducing the intracellular production of SAM.[2][3] This depletion of SAM disrupts essential cellular functions that are dependent on methylation, ultimately leading to the inhibition of cancer cell growth and proliferation.[2][3]
Q2: Why is there a feedback upregulation of MAT2A expression following treatment with a MAT2A inhibitor?
The feedback upregulation of MAT2A expression upon inhibitor treatment is a known resistance mechanism.[4][5] While the precise molecular details are still under investigation, it is understood to be a compensatory response by the cancer cells to overcome the effects of the inhibitor. When MAT2A is inhibited and SAM levels decrease, the cell senses this reduction and initiates a signaling cascade to increase the transcription and translation of the MAT2A gene.[4][6] This leads to an overproduction of the MAT2A protein, which can partially restore SAM levels and diminish the inhibitor's efficacy. One study noted that extended treatment with the MAT2A inhibitor PF-9366 led to an upregulation of MAT2A expression in cultured cell lines.[4]
Q3: What is the significance of MTAP deletion in the context of MAT2A inhibitor sensitivity?
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, creates a specific metabolic vulnerability that enhances sensitivity to MAT2A inhibitors.[3][7][8] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), a metabolite that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that, like MAT2A, is involved in processes essential for cell growth. The inhibition of MAT2A in MTAP-deleted cells leads to a further reduction in PRMT5 activity by decreasing the availability of its substrate, SAM. This dual hit on the PRMT5 pathway creates a synthetic lethal interaction, making MTAP-deleted cancer cells particularly susceptible to MAT2A inhibitors.[3][4]
Q4: Are there known signaling pathways involved in the transcriptional upregulation of MAT2A?
Yes, several transcription factors and signaling pathways are known to regulate MAT2A expression. Studies have identified Sp1, c-MYB, NF-κB, and AP-1 as key players in the transcriptional upregulation of MAT2A.[9] For instance, in certain resistant breast cancer cells, the activation of the NF-κB pathway has been shown to drive the overexpression of MAT2A.[10] This suggests that inhibitors targeting these pathways could potentially be used in combination with MAT2A inhibitors to overcome resistance.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects of the MAT2A inhibitor in our cell line.
-
Question: We are treating our cancer cell line with a MAT2A inhibitor, but the effect on cell viability is not as pronounced as reported in the literature. What could be the reason?
-
Answer:
-
MTAP Status: Confirm the MTAP status of your cell line. MAT2A inhibitors are significantly more effective in MTAP-deleted cancer cells.[3][7][8] If your cell line is MTAP-proficient, the synthetic lethal effect will be absent, leading to reduced sensitivity.
-
Feedback Upregulation: Your cells may be upregulating MAT2A expression as a compensatory mechanism, thus mitigating the inhibitor's effect.[4][5] It is advisable to perform a time-course experiment and measure MAT2A protein and mRNA levels (via Western blot and RT-qPCR, respectively) following inhibitor treatment.
-
Inhibitor Potency and Stability: Ensure the inhibitor is of high purity and has been stored correctly to maintain its potency. It is also recommended to determine the IC50 of the inhibitor in your specific cell line, as this can vary.
-
Cell Culture Conditions: Variations in cell culture media, serum concentration, and cell density can influence metabolic states and drug sensitivity. Standardize your experimental conditions to ensure reproducibility.
-
Issue 2: We observe a significant increase in MAT2A protein levels after prolonged inhibitor treatment. How can we address this?
-
Question: Our Western blot analysis shows a marked increase in MAT2A protein after 72 hours of treatment with our MAT2A inhibitor. How can we counteract this feedback upregulation?
-
Answer:
-
Combination Therapy: Consider co-treatment with an inhibitor of a pathway known to regulate MAT2A transcription, such as an NF-κB inhibitor.[10] This may prevent the compensatory upregulation.
-
Transcriptional Inhibitors: As a mechanistic tool, you could use a general transcription inhibitor like actinomycin D to confirm that the upregulation is transcriptionally driven.
-
Dosing Schedule: Explore alternative dosing schedules, such as intermittent or pulsed dosing, which may be less likely to induce a strong and sustained feedback response compared to continuous exposure.
-
Alternative Therapeutic Strategies: If feedback upregulation is a persistent issue, consider combining the MAT2A inhibitor with drugs that target downstream pathways, such as PRMT5 inhibitors or taxanes, to create a more robust anti-cancer effect.[4][7]
-
Quantitative Data Summary
Table 1: Effect of MAT2A Inhibitors on S-Adenosylmethionine (SAM) Levels and Cell Proliferation
| Inhibitor | Cell Line | MTAP Status | Effect on Plasma SAM Levels | Effect on Tumor SDMA Levels | Anti-proliferative IC50 | Reference |
| AG-270/S095033 | Advanced Malignancies (in patients) | MTAP-deleted | 54% to 70% reduction | Decrease observed in paired biopsies | Not Applicable (Clinical Trial) | [11] |
| PF-9366 | H460/DDP (Cisplatin-resistant lung cancer) | Not Specified | Not Reported | Not Reported | Downregulated cell viability and proliferation | [12] |
| Compound 17 | HCT116 | MTAP-deleted | Not Reported | Not Reported | 1.4 µM | [13] |
| Compound 28 | HCT116 | MTAP knockout | Reduced SAM-dependent methylation | Not Reported | 250 nM | [5] |
SDMA (symmetric dimethylarginine) is a downstream marker of PRMT5 activity, which is dependent on SAM levels.
Experimental Protocols
1. Western Blotting for MAT2A Expression
-
Objective: To quantify the relative protein expression of MAT2A in cells following inhibitor treatment.
-
Methodology:
-
Cell Lysis: After the desired treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAT2A overnight at 4°C. Also, probe for a loading control like α-tubulin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the MAT2A signal to the loading control.
-
2. RT-qPCR for MAT2A mRNA Expression
-
Objective: To measure the relative mRNA expression levels of MAT2A following inhibitor treatment.
-
Methodology:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's protocol.[14]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the MAT2A gene. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Cycling Conditions: A typical RT-PCR reaction might involve an initial denaturation step, followed by 25-45 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in MAT2A mRNA expression in the treated samples relative to the untreated controls.
-
Visualizations
Caption: MAT2A signaling pathway and feedback upregulation mechanism.
Caption: Workflow for studying MAT2A feedback upregulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of hepatocelluar carcinoma MAT2A and MAT2beta gene expressions by single and dual small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
Mat2A-IN-11 Technical Support Center: Investigating Potential Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and frequently asked questions regarding the potential for hepatotoxicity induced by Mat2A-IN-11, a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). While specific public data on the hepatotoxicity of this compound is limited, this resource offers insights based on the known function of MAT2A in the liver and general principles of assessing drug-induced liver injury for this class of inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for potential this compound-induced hepatotoxicity?
A1: MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAMe) in most tissues. In a healthy adult liver, the predominant isoform is MAT1A. However, during periods of rapid cell proliferation, such as liver regeneration or in hepatocellular carcinoma (HCC), there is a switch to the MAT2A isoform.[1][2] This switch is associated with liver injury, fibrosis, and cancer.[3][4] Inhibition of MAT2A can disrupt the methionine cycle, leading to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This can impact numerous cellular processes, including gene expression and protein function. A study on the MAT2A inhibitor AZ'9567 in rats identified broad perturbations in liver pathways, including one-carbon metabolism, trans-sulfuration, and lipid metabolism, suggesting a risk of oxidative stress and hepatic steatosis.[5]
Q2: Are there any preclinical safety data available for this compound?
A2: As of late 2025, specific preclinical toxicology data for this compound, particularly concerning hepatotoxicity, is not widely available in the public domain. However, for another novel MAT2A inhibitor, ISM3412, preclinical studies have indicated a favorable safety profile.[6] Researchers should perform their own comprehensive in vitro and in vivo assessments to determine the safety profile of this compound.
Q3: What in vitro models are recommended for assessing this compound hepatotoxicity?
A3: A tiered approach using various in vitro models is recommended. This can include:
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are useful for initial high-throughput screening of cytotoxicity. HepG2 cells are a commonly used model in liver cancer studies where MAT2A is often upregulated.[1]
-
Primary Human Hepatocytes (PHHs): These are considered the gold standard for in vitro hepatotoxicity testing as they more closely mimic the in vivo physiology of the human liver.
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment by recapitulating cell-cell interactions and some tissue architecture, which can be crucial for predicting chronic toxicity.
Q4: What are the key biomarkers to monitor for potential hepatotoxicity?
A4: Key biomarkers include:
-
Cytotoxicity: Assessed by lactate dehydrogenase (LDH) release into the cell culture medium, indicating membrane damage, or by measuring intracellular ATP levels as an indicator of cell viability.
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard markers of liver damage. Their presence in the cell culture supernatant is indicative of hepatocyte injury.
-
Functional Markers: Albumin and urea production can be monitored as indicators of normal hepatocyte function. A decrease in their production can signal cellular dysfunction.
II. Troubleshooting Guide for In Vitro Hepatotoxicity Assays
This guide addresses common issues encountered during in vitro hepatotoxicity assessment of compounds like this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for even distribution. |
| Edge effects in the microplate. | Fill the outer wells of the plate with sterile PBS or media to maintain humidity and minimize evaporation from the experimental wells. | |
| Compound precipitation. | Check the solubility of this compound in the culture medium. If necessary, adjust the solvent concentration or use a different vehicle. | |
| Low or no detectable ALT/AST in supernatant despite observed cytotoxicity | Insufficient incubation time for enzyme release. | Optimize the treatment duration. Significant enzyme release may occur later than initial signs of cytotoxicity. |
| Enzyme degradation in the supernatant. | Collect and analyze the supernatant promptly after the treatment period. If necessary, store samples at -80°C. | |
| Discrepancy between cytotoxicity data and functional markers (e.g., albumin) | The compound may be causing cellular dysfunction without inducing immediate cell death. | Assess multiple endpoints at various time points to get a comprehensive picture of the compound's effects. |
| Basal levels of functional markers are too low for accurate measurement. | Ensure the chosen cell model has robust baseline production of the markers. Primary hepatocytes or HepaRG cells may be more suitable than some hepatoma lines. |
III. Experimental Protocols
Below are detailed methodologies for key experiments to assess the potential hepatotoxicity of this compound.
LDH Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Hepatocytes (e.g., HepG2)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity detection kit
-
Triton X-100 (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells. Include vehicle-only controls.
-
Controls:
-
Spontaneous LDH Release (Negative Control): Wells with untreated cells.
-
Maximum LDH Release (Positive Control): Add lysis buffer (e.g., 1% Triton X-100) to wells with untreated cells 15-30 minutes before the end of the incubation.
-
Background Control: Wells with culture medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
ALT and AST Measurement in Cell Culture Supernatant
Materials:
-
Supernatant from treated and control cells (from the cytotoxicity assay)
-
ALT and AST activity assay kits
-
Microplate reader
Procedure:
-
Sample Preparation: Use the same cell culture supernatants collected for the LDH assay.
-
Assay Procedure: Follow the specific instructions provided with the commercial ALT and AST assay kits. This typically involves adding the supernatant to a reaction mixture containing the necessary substrates and enzymes.
-
Incubation: Incubate the reaction at the temperature and for the duration specified in the kit's protocol (e.g., 37°C for a set time).
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the ALT and AST activity (usually in U/L) based on the standard curve provided or generated as per the kit's instructions. Compare the enzyme levels in the supernatants of this compound-treated cells to the vehicle controls.
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to MAT2A function and the assessment of its inhibition.
Caption: Simplified MAT2A signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in vitro.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine adenosyltransferases in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferases in liver health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of methionine adenosyltransferase and S-adenosylmethionine in alcohol-associated liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insilico Medicine completes first-in-patient dosing of ISM3412, the novel MAT2A inhibitor for the treatment of locally advanced/metastatic solid tumors | EurekAlert! [eurekalert.org]
Technical Support Center: Managing Thrombocytopenia as a Side Effect of Mat2A-IN-11
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter thrombocytopenia as a side effect during preclinical studies with Mat2A-IN-11. The information provided is intended to facilitate troubleshooting and management of this potential hematological adverse event.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2][3] In cancer cells, particularly those with a deletion of the MTAP gene, there is an increased reliance on the MAT2A pathway for survival and proliferation.[1][2] this compound is used in preclinical research to investigate the therapeutic potential of targeting this metabolic vulnerability in various cancer models.
Q2: Is thrombocytopenia a known side effect of MAT2A inhibitors?
Yes, reversible thrombocytopenia has been reported as a common treatment-related toxicity in a phase I clinical trial of a MAT2A inhibitor, AG-270.[4][5] While specific data for this compound is not yet available, the observation with a class-similar compound suggests that a decrease in platelet count is a potential side effect to monitor during in vivo experiments.
Q3: What is the potential mechanism behind Mat2A inhibitor-induced thrombocytopenia?
The exact mechanism is still under investigation. However, drug-induced thrombocytopenia (DITP) is often an immune-mediated reaction where the drug leads to the formation of antibodies that target platelets for destruction.[6][7] Another possibility is a direct cytotoxic effect of the drug on megakaryocytes, the precursor cells of platelets in the bone marrow, leading to decreased platelet production.[6]
Q4: What are the typical signs of thrombocytopenia in animal models?
In preclinical animal models, signs of thrombocytopenia can include:
-
Petechiae (small red or purple spots on the skin)
-
Ecchymoses (bruising)
-
Epistaxis (nosebleeds)
-
Hematuria (blood in the urine)
-
Melena (black, tarry stools indicating gastrointestinal bleeding)
-
Prolonged bleeding from minor injuries or injection sites
Regular monitoring of complete blood counts (CBCs) is the most reliable method for detecting a drop in platelet counts.
Q5: How should I monitor for thrombocytopenia in my experiments?
Regular monitoring of platelet counts via complete blood counts (CBCs) is essential. A baseline CBC should be performed before initiating treatment with this compound. The frequency of subsequent monitoring will depend on the experimental design, but weekly or bi-weekly checks are a reasonable starting point. More frequent monitoring may be necessary if a significant drop in platelets is observed.
Troubleshooting Guide: Investigating this compound-Induced Thrombocytopenia
If you observe a significant decrease in platelet counts in your experimental animals, the following troubleshooting steps can help you investigate and manage the issue.
Step 1: Confirm Thrombocytopenia
-
Action: Repeat the complete blood count (CBC) to confirm the low platelet count and rule out a technical error in the initial measurement.
-
Consideration: Ensure proper blood collection and handling techniques to prevent platelet clumping, which can lead to a falsely low platelet count.
Step 2: Assess Platelet Function
A decrease in platelet count may be accompanied by impaired platelet function. The following assays can be used to assess platelet activity.
-
Platelet Aggregation Assay: This assay measures the ability of platelets to aggregate in response to various agonists. A reduced aggregation response may indicate a functional defect.
-
Flow Cytometry for Platelet Markers: This technique can be used to assess the expression of platelet surface markers associated with activation (e.g., P-selectin/CD62P) and aggregation (e.g., activated GPIIb-IIIa).
Step 3: Evaluate Platelet Viability
To determine if this compound is causing direct cytotoxicity to platelets, a platelet viability assay can be performed.
-
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis (programmed cell death).
-
Mitochondrial Membrane Potential Dyes: A decrease in mitochondrial membrane potential is another indicator of apoptosis.
Step 4: Management and Mitigation Strategies
If this compound-induced thrombocytopenia is confirmed, consider the following strategies:
-
Dose Reduction: Investigate if a lower dose of this compound can maintain efficacy while minimizing the impact on platelet counts.
-
Intermittent Dosing: Explore alternative dosing schedules (e.g., 5 days on, 2 days off) to allow for platelet count recovery.
-
Supportive Care: In cases of severe thrombocytopenia with bleeding, supportive care measures may be necessary. While not a standard preclinical practice, in a therapeutic development context, this could involve platelet transfusions.
Data Presentation
Table 1: Key Parameters for Monitoring Drug-Induced Thrombocytopenia
| Parameter | Method | Purpose | Typical Observations in DITP |
| Platelet Count | Complete Blood Count (CBC) | Quantify the number of platelets in circulation. | Significant decrease from baseline. |
| Platelet Aggregation | Light Transmission Aggregometry | Assess the functional ability of platelets to aggregate. | Reduced aggregation in response to agonists. |
| Platelet Activation Markers | Flow Cytometry (e.g., CD62P) | Detect platelet activation status. | Variable; may be increased or decreased. |
| Platelet Viability | Flow Cytometry (e.g., Annexin V) | Determine if the drug is causing platelet apoptosis. | Increased percentage of apoptotic platelets. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation).
Flow Cytometry for Platelet Activation Markers (P-selectin/CD62P)
Principle: This method uses fluorescently labeled antibodies to detect the expression of activation markers on the surface of individual platelets.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode buffer).
-
Add a fluorescently labeled antibody against a platelet-specific marker (e.g., CD41a) and an activation marker (e.g., CD62P).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
(Optional) Add a platelet agonist to stimulate activation in parallel samples.
-
-
Fixation: Fix the samples with 1% paraformaldehyde.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
Quantify the percentage of platelets positive for the activation marker and the mean fluorescence intensity.
-
Platelet Viability Assay (Annexin V Staining)
Principle: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Methodology:
-
Platelet Isolation: Isolate platelets from whole blood as described for the platelet aggregation assay.
-
Treatment: Incubate the isolated platelets with this compound at various concentrations and for different durations. Include a vehicle control.
-
Staining:
-
Wash the platelets with a suitable buffer.
-
Resuspend the platelets in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD to exclude necrotic cells).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic (Annexin V positive, viability dye positive) platelets.
-
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential this compound-induced thrombocytopenia.
References
- 1. probiologists.com [probiologists.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Drug-associated thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of MAT2A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my MAT2A inhibitor showing low oral bioavailability despite high in vitro potency?
A1: Low oral bioavailability is a common challenge in drug development and can stem from several factors, even for highly potent compounds.[1][2] The primary reasons are often poor absorption from the gastrointestinal (GI) tract and/or high first-pass metabolism in the gut wall or liver.[3] Key contributing factors include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in GI fluids to be absorbed.[4][5] This is a significant hurdle for many new chemical entities.[6]
-
Low Intestinal Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes (like Cytochrome P450s) in the intestinal wall or liver before it reaches systemic circulation.[7]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen, limiting absorption.[8]
Q2: What are the first steps to troubleshoot poor oral bioavailability?
A2: A systematic approach is crucial. Start by characterizing the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Assess Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal barrier.[9][10]
-
Determine Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand how quickly the compound is metabolized.[11][12]
This initial data will help diagnose the primary barrier (solubility, permeability, or metabolism) and guide subsequent optimization efforts.
Q3: How can I improve the aqueous solubility of my MAT2A inhibitor?
A3: Several formulation and chemical strategies can enhance solubility:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate.[4][5][6] Nanocrystal technology is a promising approach.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.[13][14]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by forming microemulsions in the GI tract.[4][6][8]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug molecule.[4][8]
-
Salt Formation: For ionizable compounds, forming a salt can substantially increase solubility and dissolution rate.[8]
Q4: My compound has good solubility but still shows poor bioavailability. What should I investigate next?
A4: If solubility is not the limiting factor, focus on permeability and metabolism.
-
Assess Efflux: The Caco-2 permeability assay can also determine if your compound is a substrate for efflux transporters. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[10]
-
Investigate Metabolism: If in vitro metabolic stability is low, the compound is likely undergoing extensive first-pass metabolism.[7] Further studies with hepatocytes can help identify the metabolic pathways and specific enzymes involved.[11] Advanced in vitro systems may be needed for slowly metabolized compounds to accurately predict clearance.[12][15]
-
Prodrug Strategy: Consider designing a prodrug, which is a modified version of the active molecule designed to improve permeability or bypass first-pass metabolism, before being converted to the active drug in vivo.[13]
Q5: What formulation strategies have been successfully used for MAT2A inhibitors?
A5: While specific formulation details for all MAT2A inhibitors are often proprietary, the principles applied are universal for small molecules with bioavailability challenges. For instance, the development of potent, orally bioavailable MAT2A inhibitors like AG-270 involved extensive optimization of physicochemical properties to achieve a favorable pharmacokinetic profile.[16] Researchers have successfully used structure-based design and modification of chemical scaffolds to improve properties like plasma exposure and oral bioavailability.[17][18][19] Strategies often focus on creating compounds with a balance of potency, solubility, and metabolic stability.[1]
Visualizations and Workflows
MAT2A Signaling Pathway and Therapeutic Rationale
The diagram below illustrates the central role of MAT2A in the methionine cycle and the synthetic lethal strategy for targeting MTAP-deleted cancers. MAT2A converts methionine to S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[20][21] In cancers with methylthioadenosine phosphorylase (MTAP) deletion, the accumulation of methylthioadenosine (MTA) inhibits PRMT5 activity, making these cells highly dependent on the MAT2A pathway.[16][22] Inhibiting MAT2A further depletes SAM, leading to synthetic lethality in these specific cancer cells.
Caption: MAT2A pathway and its targeting in MTAP-deleted cancers.
Troubleshooting Workflow for Low Oral Bioavailability
This workflow provides a logical decision tree for diagnosing and addressing the root causes of poor oral bioavailability for a MAT2A inhibitor.
Caption: A decision tree for troubleshooting poor oral bioavailability.
Pharmacokinetic Data of Selected MAT2A Inhibitors
The table below summarizes publicly available pharmacokinetic data for several MAT2A inhibitors, providing a benchmark for researchers. Note that experimental conditions can vary between studies.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h·mL⁻¹) | Oral Bioavailability (F%) | Reference |
| AG-270 | Mouse | 100 | PO | - | - | - | - | [17] |
| Compound 8 | Mouse | 10 | PO | 2004 | 0.5 | 11718 | 116% | [19] |
| Compound 28 | Mouse | 10 | PO | 4872 | 2 | 41192 | 87% | [19] |
| Compound 30 | Mouse | 30 | PO | 1266.7 | 4 | 14816.7 | 42.1% | [16][23] |
| Compound 30 | Rat | 30 | PO | 2650 | 4 | 43016.7 | 64.6% | [16][23] |
| Compound 30 | Dog | 10 | PO | 1083.3 | 2 | 21250 | 83.9% | [16][23] |
Data presented is for illustrative purposes and extracted from cited literature. For detailed experimental context, refer to the original publications.
Detailed Experimental Protocols
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption in vitro.[10][24] It measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[25]
Objective: To determine the apparent permeability coefficient (Papp) of a MAT2A inhibitor and assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[25][26]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[26][27] The passive diffusion of a low-permeability marker like Lucifer Yellow is also used for validation.[26]
-
Compound Preparation: A dosing solution of the test compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a specified concentration (e.g., 10 µM).[27]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer.
-
The dosing solution is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
The experiment is repeated, but this time the dosing solution is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side. This measures reverse transport.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[26]
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) . An ER > 2 suggests the compound is subject to active efflux.[10]
-
In Vivo Pharmacokinetic (PK) Study in Rodents
In vivo PK studies are essential to determine how a drug is absorbed, distributed, metabolized, and excreted within a living organism.[3][7]
Objective: To determine key pharmacokinetic parameters of a MAT2A inhibitor after oral (PO) and intravenous (IV) administration, including Cmax, Tmax, AUC, and oral bioavailability (F%).
Methodology:
-
Animal Model: Typically performed in mice or rats.[28] Animals are fasted overnight before dosing.
-
Dose Formulation: The compound is formulated in a suitable vehicle for both IV and PO administration. The choice of vehicle is critical and may involve solubilizing agents to ensure the drug remains in solution.
-
Administration:
-
Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are plotted for both IV and PO routes.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .[3]
-
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay is used to assess a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[12]
Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a MAT2A inhibitor.
Methodology:
-
Reagents: Pooled liver microsomes (human, rat, or mouse), NADPH (a necessary cofactor), and the test compound.
-
Incubation:
-
The test compound (at a low concentration, e.g., 1 µM) is pre-incubated with liver microsomes in a buffer at 37°C.
-
The metabolic reaction is initiated by adding a pre-warmed solution of NADPH.
-
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The remaining concentration of the parent drug is quantified by LC-MS/MS.
-
Data Analysis:
-
The natural log of the percentage of the compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
In vitro half-life (t½) is calculated as: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) . This value can then be used in models to predict in vivo hepatic clearance.[29][30]
-
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling Bioavailability Challenges for Small Molecules [catalent.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv [biorxiv.org]
- 10. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 11. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preci.bio [preci.bio]
- 16. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. | Semantic Scholar [semanticscholar.org]
- 19. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 21. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 23. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 26. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of MAT2A Inhibitors: Mat2A-IN-11 vs. AG-270
In the landscape of targeted cancer therapy, the inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] This guide provides a comparative analysis of two MAT2A inhibitors, Mat2A-IN-11 and AG-270, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. While extensive data is available for AG-270, a first-in-class inhibitor that has entered clinical trials, information on this compound is currently more limited.[3][4][5]
Mechanism of Action: Targeting the Methionine Cycle
Both this compound and AG-270 are allosteric inhibitors of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[5][6][7] In cancers with MTAP deletion, which occurs in approximately 15% of all human cancers, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5).[1][8] This renders these cancer cells highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity, creating a synthetic lethal vulnerability.[9][10] By inhibiting MAT2A, both compounds aim to deplete intracellular SAM levels, leading to reduced PRMT5-dependent mRNA splicing, DNA damage, and ultimately, selective anti-proliferative effects in MTAP-deleted cancer cells.[1][9]
Below is a diagram illustrating the MAT2A signaling pathway and the impact of its inhibition in MTAP-deleted cancers.
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and AG-270. It is important to note that the data for this compound is limited, precluding a comprehensive direct comparison across various experimental conditions.
In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | MAT2A | Enzymatic Assay | 6.8 | [5] |
| AG-270 | MAT2A | Enzymatic Assay | 14 | [6][11] |
In Vitro Efficacy: Cellular SAM Reduction
| Compound | Cell Line | Condition | IC50 (nM) | Time Point | Reference |
| AG-270 | HCT116 MTAP-null | Cellular SAM levels | 20 | 72 h | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 MTAP-null pancreatic cancer | 200 mg/kg, p.o., q.d. for 38 days | 67% | [6] |
| AG-270 | HCT-116 MTAP-deleted | 50 mg/kg, p.o., q.d. for 21 days | 43% | [10] |
p.o. = oral administration; q.d. = once daily
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are outlines of typical methodologies used to evaluate MAT2A inhibitors, primarily based on studies involving AG-270.
MAT2A Enzymatic Assay
A common method to determine the enzymatic potency of an inhibitor is a biochemical assay that measures the activity of purified MAT2A enzyme.
-
Enzyme and Substrates : Recombinant human MAT2A is incubated with its substrates, L-methionine and ATP, in a suitable buffer system (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP).[12]
-
Inhibitor Addition : The inhibitor (this compound or AG-270) is added at various concentrations.
-
Reaction and Detection : The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 22°C).[12] The production of SAM can be detected using various methods, such as LC-MS/MS or a coupled enzyme assay that measures the release of phosphate.[12]
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Cellular S-adenosylmethionine (SAM) Level Measurement
This assay quantifies the effect of the inhibitor on the intracellular concentration of SAM in cancer cells.
-
Cell Culture : MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair) are cultured under standard conditions.
-
Inhibitor Treatment : Cells are treated with the MAT2A inhibitor at various concentrations for a specific duration (e.g., 72 hours).[6]
-
Metabolite Extraction : Intracellular metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis : The concentration of SAM in the cell lysates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis : The IC50 value for cellular SAM reduction is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of drug candidates.
-
Animal Model : Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., KP4 MTAP-null pancreatic cancer cells or HCT-116 MTAP-deleted cells).[3][10]
-
Treatment Administration : Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The MAT2A inhibitor is administered orally at a specified dose and schedule.[6][10]
-
Tumor Growth Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis : At the end of the study, tumor and plasma samples can be collected to measure SAM levels and other biomarkers to confirm target engagement.
-
Efficacy Evaluation : The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group, often expressed as Tumor Growth Inhibition (TGI).
The following diagram outlines a general workflow for the preclinical evaluation of a MAT2A inhibitor.
Summary and Future Directions
AG-270 is a well-characterized, first-in-class MAT2A inhibitor with demonstrated in vitro and in vivo activity, which has progressed into clinical trials.[3][4] The available data indicate its potency in inhibiting MAT2A and its selective anti-proliferative effects in MTAP-deleted cancer models.
This compound shows high potency in enzymatic assays, with a lower IC50 value than AG-270.[5] However, a comprehensive comparison of its efficacy and potency with AG-270 is hampered by the lack of publicly available data on its performance in cellular and in vivo models.
For a more complete understanding of the relative merits of this compound, further studies are required to characterize its cellular activity, in vivo efficacy, pharmacokinetic properties, and safety profile. Head-to-head studies with AG-270 under identical experimental conditions would be invaluable for a definitive comparison. As more data on novel MAT2A inhibitors like this compound become available, the research community will be better positioned to identify the most promising therapeutic candidates for patients with MTAP-deleted cancers.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.syr.edu [search.syr.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MAT2A Inhibitors: Mat2A-IN-11 and IDE397 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethal approach exploits the metabolic vulnerability created by MTAP loss, leading to selective tumor cell death. This guide provides a detailed comparison of two key MAT2A inhibitors, Mat2A-IN-11 (also known as AG-270) and IDE397, focusing on their performance in MTAP-deleted cells, supported by available preclinical and clinical data.
Mechanism of Action: A Shared Strategy
Both this compound and IDE397 are potent, orally bioavailable, allosteric inhibitors of MAT2A. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5). This renders the cells highly dependent on S-adenosylmethionine (SAM), the product of the MAT2A enzyme, for PRMT5 activity, which is crucial for essential cellular processes like mRNA splicing. By inhibiting MAT2A, both compounds deplete the intracellular SAM pool, leading to a further reduction in PRMT5 activity, ultimately causing DNA damage and selective cell death in MTAP-deleted cancer cells.
Figure 1: Signaling pathway of MAT2A inhibition in MTAP-deleted cells.
Preclinical Performance: A Comparative Overview
Both this compound and IDE397 have demonstrated potent and selective activity against MTAP-deleted cancer cells in preclinical studies. While direct head-to-head published studies are limited, data from company presentations and publications allow for a comparative analysis.
| Parameter | This compound (AG-270) | IDE397 | Reference |
| MAT2A Enzymatic IC50 | 14 nM | 7 nM | [1] |
| Cellular SAM Reduction IC50 (HCT116 MTAP-/-) | 20 nM | Not explicitly stated, but potent reduction observed | [2] |
| Cellular Proliferation EC50 (KP4, MTAP-deleted) | 731 nM | 15 nM | [1] |
| Selectivity (MTAP-WT vs MTAP-deleted cells) | Demonstrated selectivity | Reported to have superior selectivity over AG-270 | [1] |
| In Vivo Efficacy (Xenograft Models) | Dose-dependent tumor growth inhibition | Dose-dependent tumor growth inhibition and regressions | [2] |
Note: The data presented is compiled from various sources and may not be from direct comparative experiments.
IDEAYA Biosciences has presented data suggesting that IDE397 has superior cellular potency and selectivity compared to AG-270[1].
Clinical Data: A Look at Human Trials
Both inhibitors have advanced into clinical trials, with IDE397 currently in later stages of development.
This compound (AG-270)
A Phase 1 study of AG-270 in patients with advanced solid tumors or lymphoma with MTAP deletion has been completed.
| Clinical Trial Parameter | This compound (AG-270) | Reference |
| Phase | Phase 1 | [3] |
| Maximum Tolerated Dose (MTD) | 200 mg once daily | [4] |
| Observed Responses | Modest signals of anti-tumor activity, with some durable responses and disease stabilization. | [3] |
| Adverse Events | Generally well-tolerated, with manageable toxicities. | [4] |
IDE397
IDE397 is currently in a Phase 1/2 clinical trial for patients with solid tumors harboring MTAP deletion.
| Clinical Trial Parameter | IDE397 | Reference |
| Phase | Phase 1/2 (ongoing) | [5][6] |
| Overall Response Rate (ORR) | 33% in a cohort of 27 evaluable patients with MTAP-deletion urothelial and non-small cell lung cancer. | [5] |
| Disease Control Rate (DCR) | 93% in the same cohort. | [5] |
| Safety Profile | Favorable, with no drug-related serious adverse events or discontinuations at the 30 mg once-daily expansion dose. | [7] |
The clinical data available to date suggests a promising efficacy and safety profile for IDE397 in MTAP-deleted cancers.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted by the developers are proprietary. However, this section outlines the general methodologies for the key assays used to evaluate these inhibitors.
MAT2A Enzymatic Assay
This assay measures the direct inhibitory effect of the compounds on the MAT2A enzyme.
Figure 2: General workflow for a MAT2A enzymatic assay.
General Protocol:
-
Recombinant human MAT2A enzyme is incubated with its substrates, ATP and methionine, in a suitable buffer.
-
A dilution series of the test inhibitor (this compound or IDE397) is added to the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of S-adenosylmethionine (SAM) produced is quantified. This can be done using various methods, such as coupling the reaction to a subsequent enzymatic assay that consumes SAM or by using colorimetric or fluorescence-based detection kits that measure a byproduct of the reaction.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
Figure 3: General workflow for a cell viability assay.
General Protocol (MTT/MTS Assay):
-
MTAP-deleted and wild-type cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or IDE397.
-
After a set incubation period (typically 72 hours or longer), a tetrazolium salt solution (MTT or MTS) is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured using a microplate reader.
-
The half-maximal effective concentration (EC50) is determined by plotting the absorbance against the inhibitor concentration.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 5. onclive.com [onclive.com]
- 6. urologytimes.com [urologytimes.com]
- 7. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]
Validating MAT2A Target Engagement of Mat2A-IN-11 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of MAT2A inhibitors, with a focus on Mat2A-IN-11. Given the limited publicly available in vivo data for this compound, this document leverages data from the well-characterized clinical-stage inhibitor AG-270 as a primary exemplar for in vivo target engagement validation. This approach offers a robust framework for researchers designing and interpreting preclinical and clinical studies for novel MAT2A inhibitors.
Introduction to MAT2A as a Therapeutic Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2][3][4] Dysregulation of MAT2A is implicated in cancer progression, particularly in tumors with methylthioadenosine phosphorylase (MTAP) deletions.[1][2][5][6] MTAP-deleted cancers, which account for approximately 15% of all human cancers, accumulate methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3][5] This renders these cancer cells highly dependent on MAT2A-produced SAM to maintain PRMT5 activity, creating a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors.[3][5][6]
This compound: An Overview
This compound is a selective, allosteric inhibitor of MAT2A.[7][8] In vitro studies have demonstrated its high potency.
In Vitro Activity of this compound
| Compound | Assay | IC50 |
| This compound | MAT2A enzymatic assay | 6.8 nM[7][8] |
No in vivo data for this compound is publicly available at the time of this publication.
In Vivo Target Engagement Validation: A Comparative Analysis Using AG-270
Validating that a drug engages its intended target in a living organism is a critical step in drug development. For MAT2A inhibitors, this typically involves measuring the levels of key biomarkers in the methionine cycle. The following tables summarize in vivo target engagement data for the clinical-stage MAT2A inhibitor AG-270 and a comparator.
Table 1: In Vivo Target Engagement of AG-270 in a Phase I Clinical Trial
| Biomarker | Tissue/Fluid | Dose Range | Change from Baseline |
| SAM | Plasma | 50-200 mg QD | ~65-70% decrease |
Data from a Phase I trial in patients with advanced malignancies.
Table 2: Preclinical In Vivo Target Engagement of MAT2A Inhibitors
| Compound | Animal Model | Tissue | Dose | Biomarker Change |
| AG-270 | Mouse Xenograft (MTAP-null tumors) | Plasma and Tumor | Not specified | Reduction in SAM levels |
| Compound 30 | HCT-116 MTAP-deleted xenograft | Tumor | Not specified | Reduction in SAM levels |
Experimental Protocols for In Vivo Target Engagement
Quantification of SAM and SAH Levels by LC-MS/MS
This protocol describes the general procedure for measuring S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in plasma or tissue homogenates.
Materials:
-
Internal standards (e.g., ¹³C₅-SAM, ¹³C₅-SAH)
-
Perchloric acid (PCA)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For plasma: Thaw frozen plasma samples on ice. To 50 µL of plasma, add 100 µL of ice-cold 0.4 M PCA containing internal standards. Vortex and incubate on ice for 10 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
For tissue: Homogenize frozen tissue samples in ice-cold 0.4 M PCA. Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify SAM and SAH concentrations by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.
-
Analysis of Symmetric Dimethylarginine (SDMA) by Western Blot
SDMA is a downstream marker of PRMT5 activity, which is dependent on SAM levels. A reduction in SDMA indicates successful target engagement of MAT2A.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing Key Pathways and Workflows
Caption: MAT2A signaling pathway and synthetic lethality.
Caption: In vivo target engagement validation workflow.
Caption: Comparison of this compound and AG-270.
Conclusion
Validating the in vivo target engagement of novel MAT2A inhibitors is paramount for their clinical development. While in vivo data for this compound is not yet in the public domain, the established methodologies and biomarkers used for well-characterized inhibitors like AG-270 provide a clear roadmap for future studies. The measurement of SAM, SAH, and SDMA levels in relevant biological matrices offers a robust and quantitative approach to confirm that a MAT2A inhibitor is reaching its target and eliciting the desired pharmacodynamic effect. This comparative guide provides the necessary framework for researchers to design, execute, and interpret these critical in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Predicting Response to MAT2A Inhibitors: A Comparative Analysis of Mat2A-IN-11 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mat2A-IN-11 and other MAT2A inhibitors, focusing on biomarkers for predicting therapeutic response and supporting experimental data. We delve into the critical role of MTAP deletion as a predictive biomarker and explore alternative and combination therapeutic strategies.
The Central Biomarker: MTAP Deletion
The primary and most well-established biomarker for predicting a favorable response to MAT2A inhibitors is the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene . This genetic alteration is prevalent in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer.[1][2][3]
The scientific rationale for this synthetic lethal interaction is rooted in the metabolic reprogramming of cancer cells. In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. However, in cancer cells with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates to high levels. This accumulation of MTA acts as a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[1][2][4]
This partial inhibition of PRMT5 makes MTAP-deleted cancer cells exquisitely dependent on the primary pathway for producing the universal methyl donor, S-adenosylmethionine (SAM), a process catalyzed by MAT2A.[1][2][5] By inhibiting MAT2A, compounds like this compound drastically reduce intracellular SAM levels, leading to a synergistic and potent anti-proliferative effect specifically in these MTAP-deficient tumors, while largely sparing normal tissues.[1][5]
This compound in the Landscape of MAT2A Inhibitors
This compound is a preclinical candidate (PCC) developed by Insilico Medicine.[6] While direct head-to-head preclinical data for this compound against other clinical-stage MAT2A inhibitors is not yet publicly available, the developer claims it possesses high selectivity for MTAP-deleted cancer cells and a favorable preclinical safety profile, suggesting a potential differentiation from other inhibitors in its class.[6]
To provide a comparative context, the table below summarizes publicly available data for other notable MAT2A inhibitors.
| Compound | MAT2A Enzyme IC50 (nM) | Cellular SAM Levels IC50 (nM) | Anti-proliferation IC50 (nM) - HCT116 MTAP-/- | Anti-proliferation IC50 (nM) - HCT116 WT | Key Clinical Findings/Notes |
| SCR-7952 | 18.7 | 1.9 | 34.4 | 487.7 | Preclinical; potent and selective.[2] |
| AG-270 (S095033) | 68.3 | 5.8 | 300.4 | 1223.3 | First-in-class to enter clinical trials. Showed manageable safety profile and preliminary signs of activity in patients with MTAP-deleted solid tumors.[7][8][9][10] Some liver toxicity was observed.[3] |
| IDE397 | ~10 | 7 | 15 | >20000 | In Phase 2 clinical trials. Has shown encouraging clinical activity, including a 39% overall response rate in a cohort of patients with MTAP-deleted urothelial and non-small cell lung cancer.[3][8][10] |
| PF-9366 | 420 | 1200 | - | - | Early preclinical inhibitor; less potent.[2] |
| Compound 28 | 26 | - | 75 | >10000 | Preclinical; potent and selective.[2][5] |
| AZ9567 | - | 1.4 | ~100 | ~1000 | Preclinical.[2] |
| This compound | Not disclosed | Not disclosed | Not disclosed | Not disclosed | Preclinical candidate with claimed high selectivity and favorable safety profile.[6] |
Alternative and Combination Therapeutic Strategies
The synthetic lethal relationship between MAT2A and MTAP deletion has paved the way for rational combination therapies.
-
PRMT5 Inhibitors: Given that MTA accumulation in MTAP-deleted cells already partially inhibits PRMT5, combining a MAT2A inhibitor with a PRMT5 inhibitor offers a powerful synergistic approach. This dual targeting further cripples the PRMT5 pathway, leading to enhanced tumor cell death.[1] Clinical trials are underway to evaluate the combination of MAT2A inhibitors like IDE397 with PRMT5 inhibitors such as AMG 193.[2]
-
Chemotherapy: Preclinical studies have demonstrated that MAT2A inhibitors can act synergistically with taxane-based chemotherapies (e.g., paclitaxel and docetaxel) and platinum-based agents.[1] Clinical trials are investigating these combinations in patients with MTAP-deleted solid tumors.[1]
Experimental Protocols
1. Detection of MTAP Deletion:
-
Immunohistochemistry (IHC): A common and cost-effective method to assess MTAP protein expression in tumor biopsies. Loss of MTAP protein expression is a strong indicator of homozygous gene deletion.[11][12]
-
Protocol: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate buffer. The sections are then incubated with a primary antibody specific for MTAP, followed by a secondary antibody and a detection system. The absence of staining in tumor cells, in contrast to positive staining in surrounding normal tissue, indicates MTAP loss.
-
-
Next-Generation Sequencing (NGS): Provides a comprehensive genomic profile of the tumor, including the copy number status of the MTAP gene. This method can definitively identify homozygous deletions.[11]
-
Protocol: DNA is extracted from tumor tissue and subjected to library preparation. The DNA library is then sequenced on an NGS platform. Bioinformatic analysis of the sequencing data is performed to determine the copy number of the MTAP gene.
-
-
Allele-Specific PCR: A targeted approach to detect the presence of the wild-type or deleted MTAP allele.[13]
-
Protocol: Genomic DNA is extracted from tumor cells. Two sets of PCR primers are designed: one specific to the wild-type MTAP allele and another that amplifies a region spanning the deletion breakpoint. The presence or absence of PCR products indicates the MTAP status.[13]
-
2. Measurement of Intracellular S-adenosylmethionine (SAM) Levels:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for accurate quantification of intracellular metabolites, including SAM.[14]
-
Protocol: Cells are cultured and treated as required. Intracellular metabolites are extracted using a solvent system such as acetonitrile/methanol/water. The cell extract is then analyzed by LC-MS/MS. A standard curve is generated using known concentrations of SAM to quantify its levels in the samples.[14]
-
-
Fluorescence-Based Assay Kits: Commercially available kits provide a more high-throughput method for measuring SAM levels.[9][15]
-
Protocol: These assays are typically based on a DNA-binding protein whose affinity for its DNA target is dependent on SAM concentration. The DNA is labeled with a FRET pair of fluorophores. The binding of the protein in the presence of SAM brings the fluorophores into proximity, generating a measurable fluorescence signal that is proportional to the SAM concentration.[9]
-
3. Cell Proliferation Assays:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[16]
-
Protocol: Cells are seeded in a 96-well plate and treated with the test compound. After the incubation period, MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is measured at 570 nm.
-
-
Luminescence-Based Viability Assay: Measures intracellular ATP levels as a marker of metabolically active, viable cells.[1]
-
Protocol: Cells are plated in an opaque 96-well plate and treated with the inhibitor. A reagent containing luciferase and its substrate is added to the wells. The luciferase reaction uses ATP to produce light, and the resulting luminescence is proportional to the number of viable cells.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
Caption: Workflow for identifying patients responsive to this compound.
References
- 1. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Ideaya socks it to GSK | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mediomics.com [mediomics.com]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mtapdeletion.com [mtapdeletion.com]
- 12. Deletions of CDKN2A and MTAP Detected by Copy-Number Variation Array Are Associated with Loss of p16 and MTAP Protein in Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. texaschildrens.org [texaschildrens.org]
Mat2A-IN-11 specificity compared to other MAT2A inhibitors
An in-depth analysis of the specificity, potency, and experimental evaluation of key MAT2A inhibitors for cancer research and drug development.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. The inhibition of MAT2A disrupts cancer cell metabolism and has shown significant promise in preclinical and clinical studies. This guide provides a comparative overview of several key MAT2A inhibitors, detailing their biochemical and cellular activities. While information regarding a specific compound referred to as "Mat2A-IN-11" is not publicly available, this guide offers a comprehensive comparison of other well-characterized inhibitors in the field.
Quantitative Comparison of MAT2A Inhibitors
The following table summarizes the inhibitory potency of several leading MAT2A inhibitors against the MAT2A enzyme, their effect on cellular S-adenosylmethionine (SAM) levels, and their anti-proliferative activity in MTAP-deleted cancer cell lines.
| Inhibitor | MAT2A Enzyme IC50 (nM) | Cellular SAM IC50 (nM) | Anti-proliferation IC50 (nM, MTAP-/- cells) |
| SCR-7952 | 18.7 | 1.9 (HCT116 MTAP-/-) | 34.4 (HCT116 MTAP-/-) |
| PF-9366 | 420 | 1200 (HCT116) | >10000 |
| AG-270 | 68.3 | 5.8 (HCT116 MTAP-/-) | 300.4 (HCT116 MTAP-/-) |
| AZ9567 | - | 1.4 | ~100 |
| Compound 28 | 26 | - | 75 (HCT116 MTAP-/-) |
| IDE397 | ~10 | 7 | 15 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: MAT2A-PRMT5 signaling in MTAP-deleted cancer.
Caption: Workflow for evaluating MAT2A inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MAT2A inhibitors.
MAT2A Enzymatic Assay
This biochemical assay measures the enzymatic activity of MAT2A by quantifying the production of phosphate, a byproduct of the conversion of methionine and ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (dissolved in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing assay buffer, L-methionine, and ATP.
-
Add the master mix to all wells.
-
Initiate the reaction by adding the MAT2A enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular S-adenosylmethionine (SAM) Level Assay
This assay quantifies the intracellular concentration of SAM in response to inhibitor treatment, typically using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites by adding ice-cold extraction solvent.
-
Incubate on ice for 10-15 minutes to allow for complete extraction.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the SAM levels in the supernatant using a validated LC-MS method with a standard curve for quantification.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Determine the IC50 value for the reduction of cellular SAM levels.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of MAT2A inhibitors on the proliferation and viability of cancer cells.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a prolonged period (e.g., 72-96 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the anti-proliferative IC50 value by plotting the cell viability against the inhibitor concentration and fitting to a dose-response curve.
Head-to-Head Comparison of Mat2A Inhibitors in Preclinical Models: A Guide for Researchers
A detailed analysis of leading Mat2A inhibitors, providing a comparative look at their preclinical performance and the experimental frameworks used for their evaluation.
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a critical target in precision oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all solid tumors, creates a synthetic lethal dependency on MAT2A. This has spurred the development of several potent and selective MAT2A inhibitors. This guide offers a head-to-head comparison of prominent MAT2A inhibitors in preclinical development, including IDE397, AG-270, and SCR-7952, based on publicly available data. We present a summary of their performance in key preclinical assays, detailed experimental protocols to aid in the replication and validation of these findings, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Mat2A Inhibitors
The preclinical efficacy of MAT2A inhibitors is typically assessed through a series of biochemical and cell-based assays, culminating in in vivo tumor models. The following tables summarize the comparative quantitative data for leading MAT2A inhibitors.
Table 1: Biochemical and Cellular Activity of Mat2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) | Selectivity (MTAP WT/MTAP-/- Proliferation) |
| IDE397 | 7 | ~15 | Data Not Available | Data Not Available |
| AG-270 | 12 - 68 | 6 - 20 | 250 - 300 | ~4-fold |
| SCR-7952 | 21 | 2 | 53 | >20-fold |
| PF-9366 | 420 | 1,200 | >10,000 | Data Not Available |
Table 2: In Vivo Efficacy of Mat2A Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| IDE397 | Nude Mice | HCT116 MTAP-/- | 30 mg/kg, QD, PO | Significant TGI and tumor regressions | [1] |
| AG-270 | Nude Mice | HCT116 MTAP-/- | 200 mg/kg, QD, PO | 56% TGI | [2][3] |
| AG-270 | Nude Mice | KP4 MTAP-null | 200 mg/kg, QD, PO | 67% TGI | [4] |
| SCR-7952 | Nude Mice | HCT116 MTAP-/- | 1 mg/kg, QD, PO | 72% TGI | [2][3] |
| SCR-7952 | Nude Mice | HCT116 MTAP-/- | 3 mg/kg, QD, PO | 82.9% TGI | [5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of MAT2A inhibitors and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of MAT2A Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of representative Methionine Adenosyltransferase 2A (MAT2A) inhibitors in various cancer models. While this review was initiated to assess "Mat2A-IN-11," public domain information on a molecule with this specific designation is not available. Therefore, this guide focuses on well-characterized MAT2A inhibitors with published preclinical and clinical data, namely AG-270, SCR-7952, and IDE397, as surrogates to illustrate the therapeutic potential of targeting MAT2A in oncology.
The primary mechanism of action for MAT2A inhibitors is the induction of synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4][5][6] MTAP deletion, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5.[6] This makes cancer cells exquisitely dependent on S-adenosylmethionine (SAM), the product of MAT2A, for PRMT5 activity. By inhibiting MAT2A, these compounds deplete SAM levels, leading to further inhibition of PRMT5, disruption of mRNA splicing, induction of DNA damage, and ultimately, selective cancer cell death.[5][6][7]
Comparative In Vivo Efficacy of MAT2A Inhibitors
The following tables summarize the in vivo anti-tumor activity of selected MAT2A inhibitors in various xenograft models. The data highlights the dose-dependent tumor growth inhibition (TGI) achieved with these compounds.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 (Pancreatic, MTAP-null) | Mouse Xenograft | 300 mg/kg, daily | 67.8% | [8][9] |
| HCT-116 (Colorectal, MTAP-/-) | Mouse Xenograft | 200 mg/kg, daily | 56% | [1] | |
| HCT-116 (Colorectal, MTAP-/-) | Mouse Xenograft | 50 mg/kg, daily | 43% | [10] | |
| SCR-7952 | HCT-116 (Colorectal, MTAP-/-) | Mouse Xenograft | 1 mg/kg, daily | 72% | [1] |
| HCT-116 (Colorectal, MTAP-/-) | Mouse Xenograft | 3 mg/kg, daily | 82.9% | [7] | |
| IDE397 | Squamous NSCLC (MTAP-deleted) | Preclinical Models | 30mg/kg, daily | Tumor Regression in ~50% of models | [11] |
| MTAP-deleted CDX and PDX models | Mouse Xenograft | Not specified | TGI and/or tumor regression | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the MAT2A signaling pathway and a typical in vivo efficacy study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDEAYA Advances Phase 2 Dosing for IDE397 in MTAP-Deleted Squamous NSCLC [synapse.patsnap.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Mat2A-IN-11
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Mat2A-IN-11, a selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The following procedures are designed to ensure the safe use of this compound in a laboratory setting and to minimize environmental impact through proper disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn. Ensure it is buttoned and sleeves are rolled down.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.
Engineering Controls:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure a safety shower and eyewash station are readily accessible.
Quantitative Data
Due to the lack of a specific Safety Data Sheet, a comprehensive table of physical and chemical properties for this compound cannot be provided. The following table includes the known inhibitory concentration and general properties typical for a research compound of this nature.
| Property | Value | Notes |
| IC50 | 6.8 nM | Inhibitory concentration for MAT2A. |
| Appearance | Solid powder (assumed) | Based on typical product format. |
| Storage Temperature | Store at -20°C for long-term stability. | Based on supplier recommendations. |
| Solubility | Soluble in DMSO (assumed) | Common solvent for similar compounds. |
Experimental Protocol: Preparation of Stock Solution
The following is a general protocol for the preparation of a stock solution from a powdered chemical compound like this compound.
-
Acclimatization: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the powdered compound using an analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Mat2A Signaling Pathway
Methionine Adenosyltransferase 2A (MAT2A) is a key enzyme in the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. These reactions are critical for the regulation of gene expression and other cellular processes.
Caption: Simplified workflow of the MAT2A signaling pathway and the inhibitory action of this compound.
Proper Disposal Procedures
Proper disposal of this compound and its containers is essential to ensure safety and environmental protection.
Waste Categorization:
-
Unused Compound: The original, unused solid compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
Disposal Workflow:
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.
-
Consult Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Personal protective equipment for handling Mat2A-IN-11
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and operational guidance for the use of Mat2A-IN-11, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). Adherence to these protocols is essential to ensure laboratory safety and the integrity of experimental outcomes. This compound is a valuable tool in cancer research, particularly for studying tumors with methylthioadenosine phosphorylase (MTAP) deletion.
Personal Protective Equipment (PPE) and Handling
As a precautionary measure, it is recommended to handle this compound in accordance with standard laboratory safety protocols for chemical compounds with unknown long-term toxicological properties.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves frequently and after direct contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. | Minimizes the risk of inhalation. |
Storage and Handling:
| Condition | Specification | Rationale |
| Storage Temperature | Store the solid compound at -20°C for up to one year and at -80°C for up to two years.[1] Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[2][3] | Ensures chemical stability and prevents degradation. |
| Handling | Avoid direct contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Prepare solutions in a chemical fume hood. | Minimizes potential exposure. |
| Hygiene | Wash hands thoroughly after handling. Change contaminated clothing immediately. | Prevents accidental ingestion and cross-contamination. |
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated labware, and personal protective equipment, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins, which are critical for gene expression and cell proliferation.[5]
In cancer cells with a deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called protein arginine methyltransferase 5 (PRMT5). This makes these cancer cells highly dependent on MAT2A to produce SAM to maintain PRMT5 activity. By inhibiting MAT2A, this compound drastically reduces SAM levels, which in turn further inhibits PRMT5. This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage leads to cell cycle arrest and selective cell death in MTAP-deleted cancer cells.[5][6][7]
Caption: Signaling pathway of this compound in MTAP-deleted cancer cells.
Experimental Protocols
Below are generalized protocols for common in vitro assays using this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., SDS or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6 days).[8]
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Western Blot Analysis
This protocol describes how to analyze changes in protein expression levels following treatment with this compound.
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-p53, anti-Cyclin B1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Caption: General experimental workflows for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
